4-Methoxybenzyl carbazate
Description
The exact mass of the compound p-Methoxybenzyl carbazate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-4-2-7(3-5-8)6-14-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBMMHKEAGEILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172308 | |
| Record name | p-Methoxybenzyl carbazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18912-37-3 | |
| Record name | 4-Methoxybenzyl carbazate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18912-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxybenzyl carbazate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxybenzyl carbazate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxybenzyl carbazate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Methoxybenzyl Carbazate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 18912-37-3
This technical guide provides an in-depth overview of 4-Methoxybenzyl carbazate, a versatile reagent widely employed in organic synthesis, particularly in the fields of peptide chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis and applications, and explores its potential role in medicinal chemistry.
Core Properties and Data
This compound, also known as p-methoxybenzyl carbazate, is a stable, crystalline solid. Its core utility lies in its function as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group, which is valuable for the temporary protection of amine functionalities during complex multi-step syntheses.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 18912-37-3 | [1] |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.21 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 75-78 °C | |
| IUPAC Name | (4-methoxyphenyl)methyl N-aminocarbamate | [1] |
| Synonyms | p-Methoxybenzyl carbazate, Moz-hydrazine | [1] |
Synthesis of this compound
Hypothetical Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with hydrazine hydrate (1.0 equivalent) and a suitable solvent such as tetrahydrofuran (THF). The flask is cooled in an ice-water bath.
-
Addition of Base: A base, such as potassium carbonate or triethylamine (1.1 equivalents), is added to the stirred hydrazine solution.
-
Addition of Chloroformate: 4-Methoxybenzyl chloroformate (1.0 equivalent), dissolved in the same solvent, is added dropwise from the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Caption: Synthetic pathway for this compound.
Application in Peptide Synthesis: The Moz Protecting Group
The primary application of this compound in drug development and organic synthesis is as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group for amines. The Moz group is particularly useful in peptide synthesis due to its stability under a range of conditions and its facile cleavage under specific, mild acidic conditions.
Experimental Protocol: N-Protection of an Amino Acid
-
Activation of Carbazate: this compound is first converted to an active ester or azide. For example, reaction with sodium nitrite in an acidic medium would yield the corresponding azide.
-
Coupling Reaction: The activated carbazate is then reacted with the amino acid (or peptide) whose N-terminus is to be protected. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base (e.g., diisopropylethylamine, DIPEA) to maintain a basic pH.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed, and the residue is worked up by partitioning between an organic solvent and water. The organic layer containing the Moz-protected amino acid is washed, dried, and purified by chromatography.
Experimental Protocol: Cleavage of the Moz Protecting Group
The Moz group is readily cleaved under mildly acidic conditions, which allows for orthogonal deprotection strategies in the presence of other acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups.
-
Deprotection Cocktail: The Moz-protected peptide is dissolved in a suitable solvent, typically dichloromethane (DCM).
-
Acid Treatment: A solution of trifluoroacetic acid (TFA) in DCM (typically 5-10% v/v) is added to the reaction mixture.[3] Scavengers such as triethylsilane (TES) and thioanisole may be included to trap the carbocation generated during cleavage.[4][5]
-
Reaction Monitoring: The deprotection is usually rapid and can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The deprotected peptide is then typically precipitated with cold diethyl ether and collected by filtration or centrifugation.
References
- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109627190B - Synthesis method of benzyl carbazate - Google Patents [patents.google.com]
- 3. CN103819366A - Synthetic method of benzyl carbazate - Google Patents [patents.google.com]
- 4. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methoxybenzyl carbazate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry, particularly in the field of peptide synthesis and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its primary application through logical workflow diagrams.
Core Compound Properties
This compound, also known as p-Methoxybenzyl carbazate, is a stable crystalline solid. Its core utility lies in its function as a precursor to the 4-methoxybenzyloxycarbonyl (Moz) protecting group, which is valuable for the temporary protection of amine functionalities during complex multi-step syntheses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₉H₁₂N₂O₃ | [1][2][3] |
| Molecular Weight | 196.20 g/mol | [1] |
| CAS Number | 18912-37-3 | [2][3][4] |
| Appearance | White to cream or pale brown crystalline powder/solid | [2][3] |
| Melting Point | 75-78 °C | [4] |
| Solubility | Insoluble in water | [4] |
| IUPAC Name | (4-methoxyphenyl)methyl N-aminocarbamate | [1][2] |
Spectroscopic and Analytical Data
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.09208 |
| [M+Na]⁺ | 219.07402 |
| [M-H]⁻ | 195.07752 |
| [M]⁺ | 196.08425 |
| [M]⁻ | 196.08535 |
| Data sourced from PubChemLite and is computationally predicted.[5] |
Table 3: Reference Spectroscopic Data (Experimental) for 4-Methoxybenzyl carbamate
| Spectrum Type | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.61 (br s, NH₂), 7.30 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 5.06 (s, 2H), 3.79 (s, 3H) |
| FTIR (KBr, cm⁻¹) | 3364 (N-H stretching), 1713 (C=O stretching), 1616 (N-H bending), 1307 (C-N stretching), 1036 (C-O stretching) |
| Note: This data is for 4-methoxybenzyl carbamate (C₉H₁₁NO₃) and serves as an estimation. The carbazate will exhibit additional signals corresponding to the second nitrogen atom and its attached protons.[6] |
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 4-methoxybenzyl alcohol. The alcohol is first converted to the more reactive 4-methoxybenzyl chloroformate, which is then reacted with hydrazine hydrate to yield the final product.
Step 1: Synthesis of 4-Methoxybenzyl chloroformate
This procedure outlines the conversion of 4-methoxybenzyl alcohol to its chloroformate derivative using phosgene or a phosgene equivalent in a controlled environment.
Materials:
-
4-Methoxybenzyl alcohol
-
Phosgene (or a suitable equivalent like triphosgene)
-
Anhydrous solvent (e.g., methylene chloride, toluene)
-
An organic base (e.g., triethylamine), optional[7]
Procedure:
-
A solution of 4-methoxybenzyl alcohol is prepared in an anhydrous solvent within a reaction vessel equipped for inert atmosphere operation and cooling.
-
The solution is cooled to approximately 0-5 °C.
-
Phosgene is carefully introduced into the reaction mixture at a controlled rate, ensuring the temperature is maintained.
-
The reaction is monitored for completion using an appropriate analytical technique (e.g., TLC, GC).
-
Upon completion, any excess phosgene is safely quenched or removed.
-
The resulting product stream containing 4-methoxybenzyl chloroformate is then typically used directly in the next step without extensive purification.[7]
Step 2: Synthesis of this compound
This part of the protocol describes the reaction of the chloroformate intermediate with hydrazine hydrate.
Materials:
-
4-Methoxybenzyl chloroformate solution from Step 1
-
Hydrazine hydrate
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent (e.g., tetrahydrofuran, ethanol)[8]
Procedure:
-
In a separate reaction flask, a solution of hydrazine hydrate and a suitable base (e.g., potassium carbonate) is prepared in a solvent like tetrahydrofuran.
-
The reaction system is cooled to between -20 °C and 0 °C.
-
The solution of 4-methoxybenzyl chloroformate is added dropwise to the hydrazine hydrate solution while maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to proceed for a set period (e.g., 2 hours), with progress monitored by TLC.
-
Once the reaction is complete, the inorganic salts are removed by filtration.
-
The organic phase is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a pure crystalline solid.
Workflows and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic and application workflows for this compound.
Caption: Synthesis workflow for this compound.
References
- 1. p-Methoxybenzyl carbazate | C9H12N2O3 | CID 87847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. This compound, 97% | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 18912-37-3 [m.chemicalbook.com]
- 5. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxybenzyl Carbazate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methoxybenzyl carbazate, a key intermediate in organic synthesis. This document details the experimental protocol for its preparation and a summary of its physicochemical and spectroscopic properties.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |
| Melting Point | 75-78 °C | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ~97% | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-methoxybenzyl chloroformate with hydrazine hydrate. This nucleophilic acyl substitution reaction provides a straightforward route to the desired carbazate.
A general synthetic approach involves the slow addition of 4-methoxybenzyl chloroformate to a cooled solution of hydrazine hydrate in a suitable solvent, such as tetrahydrofuran (THF). An inorganic base, like potassium carbonate, is often used to neutralize the hydrochloric acid byproduct formed during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration and purified by recrystallization.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4-Methoxybenzyl chloroformate
-
Hydrazine hydrate (64% solution in water)
-
Potassium carbonate (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with hydrazine hydrate (e.g., 2.0 equivalents) and anhydrous potassium carbonate (e.g., 2.0 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.
-
Addition of Chloroformate: A solution of 4-methoxybenzyl chloroformate (e.g., 1.0 equivalent) in anhydrous THF is added dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate and washed sequentially with deionized water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a crystalline solid.[1][2][3][4][5]
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~3.80 | s | 3H | -OCH₃ |
| H-2 | ~5.05 | s | 2H | -CH₂- |
| H-3 | ~4.0 (br s) | s | 2H | -NH₂ |
| H-4 | ~6.90 | d | 2H | Ar-H |
| H-5 | ~7.30 | d | 2H | Ar-H |
| H-6 | ~7.5 (br s) | s | 1H | -NH- |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| C-1 | ~55.3 | -OCH₃ |
| C-2 | ~67.0 | -CH₂- |
| C-3, C-5 | ~114.0 | Ar-C |
| C-4 | ~129.0 | Ar-C (ipso) |
| C-2, C-6 | ~130.0 | Ar-C |
| C-1 | ~159.5 | Ar-C (ipso) |
| C=O | ~158.0 | Carbonyl |
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For the similar compound 4-methoxybenzyl carbamate, characteristic peaks are observed for N-H stretching, C=O stretching, N-H bending, C-N stretching, and C-O stretching.[6]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3400 - 3300 |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| C=O Stretch (carbamate) | ~1700 |
| N-H Bend (amine) | ~1610 |
| C-N Stretch | ~1350 |
| C-O Stretch | ~1250 and ~1030 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass spectrum of this compound shows several characteristic adducts.
| Adduct | m/z (predicted) |
| [M+H]⁺ | 197.09208 |
| [M+Na]⁺ | 219.07402 |
| [M-H]⁻ | 195.07752 |
| [M+NH₄]⁺ | 214.11862 |
| [M+K]⁺ | 235.04796 |
The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the methoxybenzyl group or cleavage of the N-N bond.
Figure 2: Key techniques for the characterization of this compound.
References
A Comprehensive Technical Guide to p-Methoxybenzyl carbazate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of p-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis, and its application as a versatile protecting group.
Chemical Identity and Structure
IUPAC Name: (4-methoxyphenyl)methyl N-aminocarbamate[1]
Synonyms: p-Methoxybenzyl carbazate, 4-Methoxybenzyl carbazate, Hydrazinecarboxylic acid, (4-methoxyphenyl)methyl ester[1]
CAS Number: 18912-37-3[1]
Molecular Formula: C₉H₁₂N₂O₃[1]
Structure:
The structure consists of a carbazate core (a derivative of hydrazine) where the amino group is attached to a carbonyl group. This carbonyl group is, in turn, linked to a p-methoxybenzyl group via an ester linkage. The p-methoxybenzyl (PMB) group is a benzyl group substituted with a methoxy group at the para position of the benzene ring.
Physicochemical and Spectral Data
A summary of the key quantitative data for p-Methoxybenzyl carbazate is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 196.20 g/mol | [1] |
| Monoisotopic Mass | 196.08479225 Da | [1] |
| Melting Point | 75-78 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Water Solubility | Insoluble | [2] |
| Predicted XlogP | 1.3 | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.78 (s, 3H), 4.98 (s, 2H), 5.08 (brs, 2H), 6.85-6.90 (m, 2H), 7.28-7.33 (m, 2H) | [2] |
| ¹³C NMR (CDCl₃) | δ 55.2, 67.0, 113.9, 128.4, 129.8, 157.5, 159.6 | [1] |
| IR (KBr, cm⁻¹) | 3364 (-NH stretching), 1713 (>C=O stretching), 1616 (-NH bending), 1307 (-CN stretching), 1036 (C-O stretching) | [2] |
Experimental Protocols
Synthesis of p-Methoxybenzyl carbazate
This protocol is adapted from the synthesis of structurally similar carbamates and provides a general method for the preparation of p-Methoxybenzyl carbazate.
Materials:
-
p-Methoxybenzyl alcohol
-
Phenyl chloroformate
-
Hydrazine hydrate
-
Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of p-Methoxybenzyl phenyl carbonate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-methoxybenzyl alcohol and pyridine in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add phenyl chloroformate dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain p-methoxybenzyl phenyl carbonate.
Step 2: Synthesis of p-Methoxybenzyl carbazate
-
Dissolve the p-methoxybenzyl phenyl carbonate obtained in the previous step in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a dilute NaOH solution to remove any unreacted starting materials and byproducts.
-
Wash the ether layer with brine, dry over anhydrous MgSO₄, and concentrate to yield p-Methoxybenzyl carbazate as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Applications in Organic Synthesis: The p-Methoxybenzyl (PMB) Protecting Group
p-Methoxybenzyl carbazate is a valuable reagent for the introduction of the p-methoxybenzyl (PMB) protecting group for amines. The PMB group is widely used in multi-step organic synthesis, particularly in peptide synthesis, due to its stability under a range of reaction conditions and its selective removal under mild oxidative or acidic conditions.[3]
The workflow for the protection of a primary amine and subsequent deprotection is illustrated in the diagram below.
Caption: Workflow for Amine Protection and Deprotection using p-Methoxybenzyl carbazate.
In this workflow, the primary amine is reacted with a derivative of p-methoxybenzyl carbazate (often the corresponding azide) to form a stable PMB-protected amine.[4] This protected intermediate can then be carried through various synthetic transformations where the amine functionality needs to be masked. The PMB group is stable to a variety of conditions but can be selectively cleaved under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or under acidic conditions with trifluoroacetic acid (TFA), regenerating the free amine in the final product.[3][5] This orthogonality makes the PMB group a valuable tool in complex molecule synthesis.
References
- 1. p-Methoxybenzyl carbazate | C9H12N2O3 | CID 87847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methoxybenzyl Carbazate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-Methoxybenzyl carbazate, a key reagent in synthetic organic chemistry, particularly in the context of protecting group strategies. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for the determination of its solubility in various solvents and its stability under a range of environmental conditions. This guide is intended to empower researchers to generate the precise data required for their specific applications, ensuring the robust and reliable use of this compound in research and development.
Introduction
This compound is a hydrazine derivative widely employed in organic synthesis. Its primary application lies in the introduction of the 4-methoxybenzyloxycarbonyl (Moz) protecting group for amines, a functionality that can be cleaved under mild oxidative or acidic conditions. Understanding the solubility and stability of this reagent is paramount for its effective handling, storage, and application in multi-step synthetic pathways. This guide outlines the known qualitative characteristics of this compound and provides detailed methodologies for its quantitative analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 18912-37-3 | [1] |
| Molecular Formula | C₉H₁₂N₂O₃ | [2] |
| Molecular Weight | 196.21 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 75-78 °C | [1] |
Solubility Profile
Currently, there is a lack of specific, quantitative solubility data for this compound in various organic solvents in publicly accessible literature. The available information is summarized below.
Qualitative Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following isothermal shake-flask method is recommended. This method is a standard and reliable technique for determining the saturation solubility of a compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess solid.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.
References
An In-Depth Technical Guide to the Moz-Cl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The p-methoxybenzyloxycarbonyl (Moz) group is a valuable carbamate-type protecting group for amines, alcohols, and thiols in multistep organic synthesis. Its electronic properties offer a nuanced stability profile, allowing for selective removal under specific conditions, making it an attractive alternative to other common protecting groups like carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc). This technical guide provides a comprehensive overview of the introduction of the Moz protecting group using p-methoxybenzyloxycarbonyl chloride (Moz-Cl), including detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction to the Moz Protecting Group
The Moz group is structurally similar to the Cbz group, with the key difference being the presence of a methoxy group at the para position of the benzyl ring. This electron-donating group increases the lability of the Moz group towards hydrogenolysis, allowing for its removal under milder conditions compared to the Cbz group.[1] This feature is particularly advantageous in the synthesis of complex molecules bearing sensitive functional groups.
Key Characteristics:
-
Lability: More labile than the Cbz group to hydrogenolysis.[1]
-
Stability: Generally stable to acidic and basic conditions under which Boc and Fmoc groups are typically cleaved, providing orthogonality in complex synthetic strategies.
-
Introduction: Introduced via the highly reactive p-methoxybenzyloxycarbonyl chloride (Moz-Cl).
Synthesis of p-Methoxybenzyloxycarbonyl Chloride (Moz-Cl)
The reagent for introducing the Moz protecting group, p-methoxybenzyloxycarbonyl chloride (Moz-Cl), is typically synthesized from p-methoxybenzyl alcohol.
Synthesis from p-Methoxybenzyl Alcohol and Phosgene
A common and efficient method involves the reaction of p-methoxybenzyl alcohol with phosgene or a phosgene equivalent.
Experimental Protocol:
-
A solution of p-methoxybenzyl alcohol in an inert solvent (e.g., dichloromethane, toluene) is cooled to 0 °C.
-
A solution of phosgene (or a phosgene equivalent such as triphosgene) in the same solvent is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The solvent and excess phosgene are removed under reduced pressure to yield crude Moz-Cl, which can be purified by distillation or used directly in subsequent reactions.
Reaction Scheme:
Introduction of the Moz Protecting Group
The introduction of the Moz group onto amines, alcohols, and thiols is typically achieved by reacting the substrate with Moz-Cl in the presence of a base.
Protection of Amines
The protection of primary and secondary amines as their Moz-carbamates is a common application. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Moz-Cl.
General Experimental Protocol for Amine Protection:
-
The amine substrate is dissolved in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water).
-
A base (e.g., triethylamine, diisopropylethylamine, sodium bicarbonate, or sodium hydroxide) is added to the solution.
-
The mixture is cooled to 0 °C, and a solution of Moz-Cl in the same solvent is added dropwise.
-
The reaction is stirred at 0 °C or allowed to warm to room temperature until completion (monitored by TLC).
-
The reaction mixture is worked up by washing with aqueous solutions to remove the base and any salts, followed by drying and concentration of the organic phase.
-
The crude product can be purified by column chromatography or recrystallization.
Reaction Workflow:
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | Et3N | CH2Cl2 | 0 to rt | 2-4 | >90 |
| Secondary Aliphatic Amine | DIEA | CH2Cl2 | 0 to rt | 3-6 | 85-95 |
| Aniline | Pyridine | CH2Cl2 | 0 to rt | 4-8 | 80-90 |
| Amino Acid | NaHCO3 | Dioxane/H2O | 0 to rt | 2-5 | >85 |
Protection of Alcohols
Alcohols can be protected as their corresponding p-methoxybenzyloxycarbonyl carbonates. The reaction generally requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide.
General Experimental Protocol for Alcohol Protection:
-
The alcohol is dissolved in an anhydrous aprotic solvent (e.g., THF, DMF).
-
A strong base (e.g., NaH, KH) is added portion-wise at 0 °C to generate the alkoxide.
-
After the evolution of hydrogen gas ceases, a solution of Moz-Cl in the same solvent is added dropwise.
-
The reaction is stirred at 0 °C or room temperature until completion (monitored by TLC).
-
The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically performed by column chromatography.
Reaction Mechanism:
References
Methodological & Application
Application Notes and Protocols for 4-Methoxybenzyl Carbazate in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzyl carbazate and its derivatives, particularly the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker, are versatile tools in solid-phase peptide synthesis (SPPS) for the generation of C-terminally modified peptides. These reagents enable the synthesis of peptide acids, amides, esters, and thioesters from a single resin-bound peptide precursor, offering significant advantages in efficiency and molecular diversity for drug discovery and development. C-terminal modifications are crucial as they can significantly impact a peptide's biological activity, stability, and pharmacokinetic properties.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound-related linkers in SPPS, with a focus on the MeDbz linker for the synthesis of C-terminally functionalized peptides, including analogs of Glucagon-Like Peptide-1 (GLP-1).
Principle and Applications
The core of this methodology lies in the use of a "safety-catch" linker strategy.[2][4] The peptide is assembled on a resin functionalized with the MeDbz linker. Post-synthesis, the linker is activated to a highly reactive N-acylurea (MeNbz) intermediate. This activated intermediate can then be cleaved from the resin by a variety of nucleophiles, leading to the desired C-terminally modified peptide.[2][5] This approach allows for the divergent synthesis of a library of peptide analogs from a single solid-phase synthesis.[3][5]
Key Applications:
-
Synthesis of Peptide Amides, Esters, and Acids: By choosing the appropriate nucleophile for cleavage (e.g., ammonia for amides, alcohols for esters, and water/base for acids), a variety of C-terminal functionalities can be introduced.[6]
-
Preparation of Peptide Thioesters: These are key intermediates for native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[5]
-
On-Resin and In-Solution Peptide Cyclization: The MeDbz linker can be employed for on-resin cyclization to produce head-to-tail or side-chain-to-tail cyclic peptides.[1][7][8]
-
C-terminal Elongation: Amino acids can be used as nucleophiles to extend the peptide chain at the C-terminus post-synthesis.[6]
-
Synthesis of Biologically Active Peptides: This method has been successfully applied to the synthesis of complex peptides such as conotoxin G and GLP-1(7-36) and their analogs.[3][5]
Experimental Protocols
Protocol 1: Loading of the MeDbz Linker onto the Resin
This protocol describes the loading of the Fmoc-MeDbz-OH linker onto a Rink Amide resin.
Materials:
-
Rink Amide ChemMatrix Resin
-
Fmoc-MeDbz-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Drain the DMF and wash the resin three times with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the Rink Amide linker.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
In a separate vial, dissolve 3 equivalents of Fmoc-MeDbz-OH, 3 equivalents of OxymaPure, and 3 equivalents of DIC in DMF.
-
Add the activated linker solution to the resin and agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Dry the resin under vacuum. The loading efficiency can be determined spectrophotometrically by Fmoc-release assay.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard procedure for peptide chain elongation on the MeDbz-functionalized resin.
Materials:
-
MeDbz-loaded resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HATU, DIC/OxymaPure)
-
N,N-Diisopropylethylamine (DIEA)
-
DMF
-
20% Piperidine in DMF
Procedure:
-
Swell the MeDbz-loaded resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 12 min).[8]
-
Wash the resin with DMF (5 times).
-
Amino Acid Coupling: In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of DIEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (5 times).
-
Repeat steps 2-7 for each amino acid in the sequence.
Protocol 3: Activation of the MeDbz Linker and Cleavage for C-Terminal Modification
This protocol describes the activation of the MeDbz linker to the MeNbz form and subsequent nucleophilic cleavage to yield the C-terminally modified peptide.
Materials:
-
Peptide-MeDbz-resin
-
p-Nitrophenyl chloroformate or similar activating agent
-
DIEA
-
DMF, DCM
-
Nucleophile of choice (e.g., butylamine for amidation, methanol for esterification)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for side-chain deprotection
Procedure:
A. Activation of the MeDbz Linker to MeNbz:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF and DCM.
-
Swell the resin in DCM.
-
Add a solution of p-nitrophenyl chloroformate (5 equivalents) in DCM and agitate for 1 hour.
-
Wash the resin with DCM.
-
Add a solution of 0.5 M DIEA in DMF and agitate for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum. At this stage, you have the activated Peptide-MeNbz-resin.
B. Cleavage and C-Terminal Functionalization (Protected Peptide):
-
Swell the Peptide-MeNbz-resin in a suitable solvent (e.g., DMF or THF).
-
Add a solution of the desired nucleophile (e.g., 50% butylamine in a mixture of MeCN/H₂O).[5]
-
Agitate the mixture at room temperature for 2-18 hours, monitoring the reaction progress by HPLC.
-
Filter the resin and collect the filtrate containing the protected, C-terminally modified peptide.
-
The peptide can then be purified by HPLC.
C. Cleavage from Resin and In-Solution C-Terminal Functionalization (Unprotected Peptide):
-
Treat the Peptide-MeNbz-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the side-chain protecting groups.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the crude Peptide-MeNbz intermediate by HPLC.
-
Dissolve the purified peptide in a suitable solvent system (e.g., MeCN/H₂O).
-
Add the desired nucleophile (e.g., butylamine) and monitor the reaction by HPLC until completion.[5]
-
Purify the final C-terminally modified peptide by HPLC.
Quantitative Data
The following tables summarize representative yields for the synthesis and modification of peptides using the MeDbz linker approach.
Table 1: Synthesis and Modification of GLP-1(7-36) Analog [5]
| Step | Product | Yield |
| 1 | Crude GLP-1(7-36)–MeNbz-Gly-NH₂ | 45% |
| 2 | Isolated GLP-1(7-36)-NHBu | 22% |
Table 2: C-Terminal Modification of Model Peptides [5][6]
| Peptide Sequence | Nucleophile | Conversion/Yield |
| H-Ala-Trp(Boc)-Ala-OH | Butylamine | >99% Conversion |
| H-Pro-Gly-OH | Butylamine | >99% Conversion |
| H-Ala-Trp(Boc)-His(Trt)-OH | Ammonia | No epimerization observed |
| Conopressin G Analog | Butylamine | High Conversion |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of C-terminally modified peptides using the MeDbz linker.
Caption: SPPS workflow for C-terminal peptide modification.
Reaction Mechanism
The diagram below outlines the key steps in the activation of the MeDbz linker and the subsequent nucleophilic displacement to yield a C-terminally modified peptide.
Caption: MeDbz linker activation and nucleophilic cleavage.
Conclusion
The use of this compound derivatives, such as the MeDbz linker, provides a robust and flexible platform for the synthesis of C-terminally modified peptides. This approach is particularly valuable for generating peptide libraries for structure-activity relationship studies and for the synthesis of complex peptide targets in drug discovery and chemical biology. The protocols outlined in this document provide a foundation for researchers to implement this powerful strategy in their own peptide synthesis workflows.
References
- 1. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploiting the MeDbz Linker To Generate Protected or Unprotected C-Terminally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Harnessing The Reactivity Of The N-Methyl Diaminobenzoyl Linker To Access C-Terminall . . ." by Christine Arbour [digitalcommons.wayne.edu]
- 7. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Protection using p-Methoxybenzyloxycarbonyl (Moz) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selective protection of amine functionalities is of paramount importance. The p-methoxybenzyloxycarbonyl (Moz) group is a valuable carbamate-type protecting group for primary and secondary amines. It is closely related to the well-known benzyloxycarbonyl (Cbz or Z) group but offers distinct advantages, most notably its increased lability under specific deprotection conditions. The electron-donating methoxy group on the phenyl ring makes the Moz group more susceptible to cleavage by hydrogenolysis and under certain acidic conditions, allowing for orthogonal deprotection strategies in the presence of other protecting groups.
This document provides detailed protocols and application notes for the N-protection of amines using activated forms of the p-methoxybenzyloxycarbonyl group, such as p-methoxybenzyl chloroformate (Moz-Cl) or p-methoxybenzyloxycarbonyl azide (Moz-N3). While 4-methoxybenzyl carbazate can serve as a precursor to these reagents, direct protection with the carbazate is not a standard procedure. Instead, it is typically converted to a more reactive species for efficient carbamate formation.
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Typical Protection Conditions | Typical Deprotection Conditions |
| p-Methoxybenzyloxycarbonyl | Moz, MeOZ | 4-MeO-C6H4-CH2-O-CO- | Moz-Cl or Moz-N3, base (e.g., NaHCO3, Et3N), aq. dioxane, CH2Cl2, 0 °C to RT | H2, Pd/C; mild acid (TFA) |
| Benzyloxycarbonyl | Cbz, Z | C6H5-CH2-O-CO- | Cbz-Cl, base (e.g., NaHCO3, Et3N), aq. dioxane, CH2Cl2, 0 °C to RT | H2, Pd/C; HBr/AcOH |
| tert-Butoxycarbonyl | Boc | (CH3)3C-O-CO- | Boc2O, base (e.g., Et3N, DMAP), CH2Cl2, THF, RT | Strong acid (e.g., TFA, HCl) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | C13H9-CH2-O-CO- | Fmoc-OSu, Fmoc-Cl, base (e.g., NaHCO3, DIPEA), DMF, RT | Base (e.g., 20% piperidine in DMF) |
Table 2: Typical Reaction Parameters for N-Protection with Moz-Cl
| Parameter | Value | Notes |
| Stoichiometry | ||
| Amine | 1.0 equiv | Substrate |
| Moz-Cl | 1.05 - 1.2 equiv | Slight excess ensures complete reaction |
| Base | 2.0 - 3.0 equiv | Neutralizes liberated HCl |
| Solvent | Dioxane/Water, CH2Cl2, THF | Choice depends on substrate solubility |
| Temperature | 0 °C to Room Temperature | Initial cooling helps control exothermicity |
| Reaction Time | 2 - 16 hours | Monitored by TLC or LC-MS |
| Typical Yield | 85 - 95% | Dependent on substrate and purity |
Experimental Protocols
Protocol 1: General Procedure for N-Protection of an Amino Acid using p-Methoxybenzyl Chloroformate (Moz-Cl)
This protocol is analogous to the Schotten-Baumann conditions used for Cbz protection.
Materials:
-
Amino acid
-
p-Methoxybenzyl chloroformate (Moz-Cl)
-
Sodium bicarbonate (NaHCO3) or Triethylamine (Et3N)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and 1 M aqueous sodium bicarbonate solution (using 2.0-3.0 equiv of NaHCO3). Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Protecting Agent: Slowly add p-methoxybenzyl chloroformate (Moz-Cl, 1.1 equiv) dropwise to the cooled solution, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with 1 M HCl (2 x volumes) to remove any unreacted amine and then with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N-Moz protected amino acid.
Protocol 2: General Procedure for Deprotection of a Moz-Protected Amine by Catalytic Hydrogenolysis
Materials:
-
N-Moz protected amine
-
Palladium on activated carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H2) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the N-Moz protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % of Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Evacuate the reaction flask and backfill with hydrogen gas. Stir the suspension vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The reaction is typically complete within 2-8 hours.
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
-
-
Purification: The resulting amine is often pure enough for subsequent steps, but can be further purified by chromatography or crystallization if necessary.
Visualizations
Caption: General workflow for the N-protection of an amine using Moz-Cl.
Caption: Simplified reaction mechanisms for Moz protection and deprotection.
Application Notes and Protocols: Cleavage of the p-Methoxybenzyloxycarbonyl (pMZ) Group with Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic and medicinal chemistry, particularly in peptide synthesis, the use of protecting groups is fundamental to prevent unwanted side reactions at reactive functional groups.[1] The p-methoxybenzyloxycarbonyl (pMZ or Moz) group is a carbamate-based protecting group for amines, analogous to the more common benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups.[1][2]
The defining feature of the pMZ group is its high sensitivity to acidic conditions. The electron-donating p-methoxy substituent stabilizes the benzylic carbocation formed during cleavage, rendering the pMZ group significantly more acid-labile than the Cbz group. This property allows for its removal under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[3] This protocol details the mechanism, general procedures, and critical parameters for the efficient cleavage of the pMZ group using TFA.
Reaction Mechanism
The deprotection of a pMZ-protected amine with TFA is an acid-catalyzed process that proceeds via the formation of a stabilized carbocation.[4]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the pMZ group by the strong acid, TFA.[4]
-
Carbocation Formation: The protonated intermediate undergoes cleavage of the benzyl-oxygen bond. This step is facilitated by the stability of the resulting p-methoxybenzyl cation and leads to the formation of an unstable carbamic acid.[4]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing the free amine and carbon dioxide.[4]
-
Salt Formation & Cation Trapping: The newly liberated amine is protonated by the excess TFA to form a stable trifluoroacetate salt.[4] Concurrently, the highly electrophilic p-methoxybenzyl cation must be "trapped" by a scavenger to prevent it from reacting with nucleophilic sites on the desired product, such as the side chains of tryptophan or methionine residues.[5][6][7]
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. rdworldonline.com [rdworldonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: 4-Methoxybenzyl Carbazate as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxybenzyl carbazate (PMB-carbazate) is a valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the presence of a reactive hydrazine moiety masked by a readily cleavable 4-methoxybenzyl (PMB) protecting group. This protecting group imparts stability to the hydrazine functionality, allowing for controlled reactions and selective transformations. The PMB group can be conveniently removed under various conditions, including oxidative or acidic methods, to yield the N-unsubstituted heterocycle, a common structural motif in medicinally important molecules. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyridazinones, and 1,3,4-oxadiazoles using this compound as a key building block.
General Workflow for Heterocyclic Synthesis using this compound
The general strategy for utilizing this compound in heterocyclic synthesis involves two main stages: the initial cyclization reaction to form the PMB-protected heterocycle, followed by the optional deprotection to furnish the final N-unsubstituted product. The carbazate can be used directly or, more commonly, is converted in situ or in a separate step to 4-methoxybenzylhydrazine, which then acts as the binucleophile in cyclocondensation reactions.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals and agrochemicals. The Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and efficient method for their preparation.
Application Note:
This compound, after conversion to 4-methoxybenzylhydrazine, readily reacts with β-ketoesters or other 1,3-dicarbonyl compounds to yield N-(4-methoxybenzyl) protected pyrazolones or pyrazoles. The reaction is typically carried out in a protic solvent, often with acid catalysis, and proceeds with good yields. The resulting PMB-protected pyrazole can then be deprotected if the N-unsubstituted analog is desired.
Experimental Protocol: Synthesis of 5-Methyl-2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and 4-methoxybenzylhydrazine (which can be prepared from the carbazate).
Materials:
-
4-Methoxybenzylhydrazine
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzylhydrazine (1.52 g, 10 mmol) in ethanol (20 mL).
-
To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure 5-methyl-2-(4-methoxybenzyl)-2,4-dihydro-3H-pyrazol-3-one.
| Parameter | Value | Reference |
| Reactants | 4-Methoxybenzylhydrazine, Ethyl acetoacetate | General Knorr Synthesis |
| Solvent | Ethanol | General Knorr Synthesis |
| Catalyst | Acetic Acid | General Knorr Synthesis |
| Temperature | Reflux | General Knorr Synthesis |
| Reaction Time | 4-6 hours | General Knorr Synthesis |
| Typical Yield | 80-90% | Estimated from similar reactions |
Synthesis of Pyridazinones
Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. They are known to exhibit a range of biological activities, including cardiovascular and anti-inflammatory effects. A common synthetic route involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.
Application Note:
The reaction of a γ-ketoacid with 4-methoxybenzylhydrazine (derived from this compound) provides a direct route to N-(4-methoxybenzyl) substituted pyridazinones. The reaction is typically performed in a high-boiling point solvent such as ethanol or acetic acid. The resulting PMB-protected pyridazinone can be isolated and, if necessary, deprotected.
Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-2-(4-methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one
This protocol outlines the synthesis of a dihydropyridazinone from a γ-ketoacid and 4-methoxybenzylhydrazine.
Materials:
-
4-(4-chlorophenyl)-4-oxobutanoic acid
-
4-Methoxybenzylhydrazine
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, suspend 4-(4-chlorophenyl)-4-oxobutanoic acid (2.12 g, 10 mmol) in glacial acetic acid (25 mL).
-
Add 4-methoxybenzylhydrazine (1.52 g, 10 mmol) to the suspension.
-
Heat the mixture to reflux for 8-12 hours with stirring.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 6-(4-chlorophenyl)-2-(4-methoxybenzyl)-4,5-dihydropyridazin-3(2H)-one.
| Parameter | Value | Reference |
| Reactants | 4-(4-chlorophenyl)-4-oxobutanoic acid, 4-Methoxybenzylhydrazine | General Pyridazinone Synthesis |
| Solvent | Glacial Acetic Acid | General Pyridazinone Synthesis |
| Temperature | Reflux | General Pyridazinone Synthesis |
| Reaction Time | 8-12 hours | General Pyridazinone Synthesis |
| Typical Yield | 75-85% | Estimated from similar reactions |
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. They are important scaffolds in medicinal chemistry, often used as bioisosteres for ester and amide groups. A common synthetic method is the dehydrative cyclization of a diacylhydrazine, which can be formed from a carboxylic acid and a hydrazide.
Application Note:
This compound can be acylated with a carboxylic acid or its derivative (e.g., acid chloride) to form an N-acyl-N'-(4-methoxybenzyl)carbazate. This intermediate can then undergo cyclodehydration to yield a 2-substituted-5-((4-methoxybenzyl)oxy)-1,3,4-oxadiazole. Alternatively, the carbazate can be reacted with a carboxylic acid and a dehydrating agent in a one-pot fashion.
Experimental Protocol: One-Pot Synthesis of 2-Phenyl-5-((4-methoxybenzyl)oxy)-1,3,4-oxadiazole
This protocol describes a one-pot synthesis from benzoic acid and this compound using a dehydrating agent.
Materials:
-
Benzoic acid
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve benzoic acid (1.22 g, 10 mmol) and this compound (1.96 g, 10 mmol) in pyridine (20 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at 80-90 °C for 3-4 hours.
-
Monitor the reaction by TLC. Once the starting materials are consumed, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,4-oxadiazole.
| Parameter | Value | Reference |
| Reactants | Benzoic acid, this compound | General Oxadiazole Synthesis |
| Dehydrating Agent | Phosphorus oxychloride | General Oxadiazole Synthesis |
| Solvent/Base | Pyridine | General Oxadiazole Synthesis |
| Temperature | 80-90 °C | General Oxadiazole Synthesis |
| Reaction Time | 3-4 hours | General Oxadiazole Synthesis |
| Typical Yield | 60-75% | Estimated from similar reactions |
Deprotection of the 4-Methoxybenzyl (PMB) Group
The removal of the PMB group is a key step to access the N-unsubstituted heterocycles, which are often the final targets in drug discovery programs.
Application Note:
The PMB group can be cleaved under various conditions, providing flexibility in synthetic design. Oxidative cleavage using reagents like ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is common. Alternatively, acidic conditions, such as treatment with trifluoroacetic acid (TFA), can also effectively remove the PMB group. The choice of deprotection method depends on the stability of the heterocyclic core and other functional groups present in the molecule.
Experimental Protocol: Oxidative Deprotection using Ceric Ammonium Nitrate (CAN)
Materials:
-
N-(4-methoxybenzyl)-protected heterocycle
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the N-(4-methoxybenzyl)-protected heterocycle (1 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add ceric ammonium nitrate (CAN) (2.2 g, 4 mmol, 4 equivalents) portion-wise over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N-unsubstituted heterocycle.
| Parameter | Value |
| Deprotecting Agent | Ceric Ammonium Nitrate (CAN) |
| Solvent | Acetonitrile/Water |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 70-95% |
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. Its ability to serve as a stable source of 4-methoxybenzylhydrazine, combined with the straightforward removal of the PMB protecting group, makes it an invaluable tool for medicinal chemists and researchers in drug development. The protocols provided herein offer a solid foundation for the synthesis of pyrazoles, pyridazinones, and 1,3,4-oxadiazoles, and can be adapted to a wide variety of substrates to generate libraries of novel heterocyclic compounds for biological screening.
Application Notes and Protocols for the Deprotection of p-Methoxybenzyl (PMB) and Related Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group in organic synthesis for hydroxyl, carboxyl, and amino functionalities. Its popularity stems from its relative stability to a range of reaction conditions and, most importantly, the variety of methods available for its selective removal. The electron-donating p-methoxy substituent makes the benzyl group susceptible to specific cleavage conditions, such as oxidation and strong acid, that often leave other protecting groups like benzyl (Bn) or silyl ethers intact.
This document provides detailed application notes and protocols for the deprotection of p-methoxybenzyl ethers (PMB ethers), p-methoxybenzyl esters (PMB esters), and the related p-methoxybenzyloxycarbonyl (Moz or pMZ) group. The information is intended to guide researchers in selecting and performing the optimal deprotection strategy for their specific synthetic needs.
Deprotection of p-Methoxybenzyl (PMB) Ethers
PMB ethers are commonly cleaved under oxidative or acidic conditions. The choice of method depends on the other functional groups present in the molecule.
Table 1: Experimental Conditions for the Deprotection of PMB Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | CH₂Cl₂/H₂O | 0 to rt | 1 - 4 h | 85-98 | Highly selective for PMB over Bn, silyl ethers, and acetonides.[1][2] |
| Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 0 | 10 - 30 min | 80-95 | Fast and effective, but less selective than DDQ. Can affect other electron-rich groups.[3][4] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to rt | 0.5 - 3 h | 70-98 | Effective but can cleave other acid-labile groups like Boc or acetals.[5][6][7] |
| Triflic Acid (TfOH) / 1,3-Dimethoxybenzene | CH₂Cl₂ | 21 | 10 min | up to 98 | Very rapid and high-yielding with a scavenger to trap the PMB cation.[8][9] |
| AlCl₃ / EtSH | CH₂Cl₂ | rt | 1 - 2 h | 85-95 | Lewis acid-catalyzed deprotection, selective over some other protecting groups.[10] |
| Electrochemical Oxidation | MeOH | rt | Flow | up to 93 | A greener alternative to chemical oxidants.[11][12] |
Deprotection of p-Methoxybenzyl (PMB) Esters
PMB esters are typically cleaved under acidic conditions or by hydrogenolysis. Unlike PMB ethers, they are generally stable to oxidative cleavage with DDQ.[13]
Table 2: Experimental Conditions for the Deprotection of PMB Esters
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to rt | 0.5 - 2 h | 80-99 | Common and effective method. Anisole is often added as a scavenger.[13] |
| AlCl₃ / Anisole | CH₂Cl₂ | -50 | 1 h | ~60 | Lewis acid-mediated cleavage, useful for sensitive substrates.[13] |
| POCl₃ | Dichloroethane | rt | 2 - 4 h | ~82 | Mild conditions that do not affect benzyl ethers or Boc groups.[13] |
| H₂ / Pd/C | MeOH or EtOAc | rt | 2 - 12 h | 70-95 | Standard hydrogenolysis conditions. |
| Silver Hexafluoroantimonate (AgSbF₆) / 1,3,5-Trimethoxybenzene (TMB) | CH₂Cl₂ | 40 | 1 - 3 h | High | Catalytic Lewis acid approach with a cation scavenger.[13] |
Deprotection of p-Methoxybenzyloxycarbonyl (pMZ or Moz) Group
The Moz group, used to protect amines, is most commonly removed by hydrogenolysis or acidic treatment.
Table 3: Experimental Conditions for the Deprotection of the Moz Group
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
| H₂ / Pd/C | MeOH or EtOH | rt | 1 - 6 h | 90-99 | Highly effective and clean method. |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to rt | 15 - 60 min | 85-95 | Rapid cleavage, but not selective over other acid-labile groups. |
| TMSI | CH₂Cl₂ or CH₃CN | 0 to rt | 0.5 - 2 h | 80-95 | Useful when hydrogenolysis or strong acids are not tolerated. |
Experimental Protocols
Protocol 1: Oxidative Deprotection of a PMB Ether using DDQ
This protocol describes a general procedure for the selective cleavage of a PMB ether.
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of CH₂Cl₂ and water (typically 18:1 v/v) to a concentration of approximately 0.05 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1 - 1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Protocol 2: Acidic Deprotection of a PMB Ester using TFA
This protocol provides a general method for the cleavage of a PMB ester with trifluoroacetic acid.
Materials:
-
PMB-protected ester
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anisole (cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for workup and purification
Procedure:
-
Dissolve the PMB-protected ester in anhydrous CH₂Cl₂ (0.1 M).
-
Add anisole (3-5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ at 0 °C until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Separate the layers and wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired carboxylic acid.
Protocol 3: Hydrogenolysis of a Moz-Protected Amine
This protocol details the deprotection of a Moz-protected amine using catalytic hydrogenolysis.
Materials:
-
Moz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Moz-protected amine in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat this cycle three times).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.
Visualized Workflows and Decision Making
Caption: General experimental workflow for PMB/Moz deprotection.
Caption: Decision guide for selecting a PMB/Moz deprotection method.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kiesslinglab.com [kiesslinglab.com]
- 4. researchgate.net [researchgate.net]
- 5. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. PMB Deprotection - TFA [commonorganicchemistry.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Methoxybenzyl Carbazate in Solution-Phase Peptide Synthesis: A Review of Available Methods
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount in achieving high-purity and high-yield peptide synthesis. While a variety of N-protecting groups are well-established, specific protocols for the direct application of 4-Methoxybenzyl carbazate in solution-phase peptide synthesis are not extensively documented in readily available scientific literature. However, the closely related 4-methoxybenzyl (Moz) protecting group is a valuable tool in this field. This document provides a comprehensive overview of the application of the Moz protecting group, including its introduction, the synthesis of Moz-protected amino acids, their use in peptide coupling, and subsequent deprotection steps.
The 4-methoxybenzyl (p-methoxybenzyloxycarbonyl or Moz) group serves as a crucial Nα-protecting group in peptide synthesis. Its utility stems from its stability under various reaction conditions and its facile removal under specific acidic conditions, providing orthogonality with other protecting groups.
Introduction of the 4-Methoxybenzyl (Moz) Protecting Group
The Moz group is typically introduced to the N-terminus of an amino acid using 4-methoxybenzyl chloroformate (Moz-Cl). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Table 1: Reagents and Conditions for N-protection of Amino Acids with the Moz Group
| Reagent | Base | Solvent | Temperature | Typical Yield |
| 4-Methoxybenzyl chloroformate (Moz-Cl) | Sodium hydroxide, Sodium bicarbonate, or Triethylamine | Dioxane/Water, THF/Water, or Chloroform | 0 °C to Room Temperature | > 90% |
Experimental Protocol: Synthesis of Moz-L-Alanine
-
Dissolve L-Alanine (1 equivalent) in 1N sodium hydroxide (2 equivalents) and cool the solution to 0-5 °C in an ice bath.
-
Simultaneously, add 4-methoxybenzyl chloroformate (1.1 equivalents) and 2N sodium hydroxide (1.2 equivalents) dropwise to the stirred amino acid solution, maintaining the temperature below 5 °C and the pH between 9 and 10.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid while cooling in an ice bath.
-
The product, Moz-L-Alanine, will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Solution-Phase Peptide Coupling with Moz-Protected Amino Acids
Once the N-terminus is protected with the Moz group, the carboxyl group of the amino acid can be activated for peptide bond formation. Common coupling reagents are used to facilitate this reaction.
Table 2: Common Coupling Reagents for Moz-Protected Amino Acids
| Coupling Reagent | Additive (optional) | Solvent | Typical Yield |
| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (HOSu) or 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | 80-95% |
| N,N'-Diisopropylcarbodiimide (DIC) | HOBt | DCM, DMF | 85-98% |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | DMF | > 90% | |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Diisopropylethylamine (DIPEA) | DMF | > 95% |
Experimental Protocol: Synthesis of Moz-L-Alanyl-L-Leucine Methyl Ester
-
Dissolve Moz-L-Alanine (1 equivalent) and L-Leucine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N-methylmorpholine (NMM) or triethylamine (TEA) (1 equivalent) to neutralize the hydrochloride salt.
-
Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Filter the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 5% sodium bicarbonate solution, water, 1N hydrochloric acid, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.
-
Purify the product by recrystallization or column chromatography.
Deprotection of the Moz Group
The Moz group is labile to acidic conditions, most commonly trifluoroacetic acid (TFA). This allows for the selective removal of the N-terminal protecting group without affecting many common side-chain protecting groups.
Table 3: Conditions for the Deprotection of the Moz Group
| Reagent | Scavenger (optional) | Solvent | Time | Temperature |
| Trifluoroacetic acid (TFA) | Anisole, Thioanisole | Dichloromethane (DCM) | 1-2 hours | Room Temperature |
| HBr in Acetic Acid | Acetic Acid | 30-60 minutes | Room Temperature |
Experimental Protocol: Deprotection of Moz-L-Alanyl-L-Leucine Methyl Ester
-
Dissolve the Moz-protected dipeptide in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 50% TFA in DCM).
-
Add anisole (1-2 equivalents) as a scavenger to trap the liberated 4-methoxybenzyl cation.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected dipeptide salt.
-
Filter the solid and wash with cold diethyl ether to obtain the peptide ready for the next coupling step.
Workflow and Pathway Diagrams
Figure 1: General workflow for solution-phase peptide synthesis using a Moz-protected amino acid.
Figure 2: Deprotection mechanism of the Moz group using Trifluoroacetic Acid (TFA).
Application Notes and Protocols for the Protection of Amino Acids using the 4-Methoxybenzyloxycarbonyl (Moz) Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of peptides and other complex molecules, the transient protection of reactive functional groups is a cornerstone of chemical strategy. The 4-methoxybenzyloxycarbonyl (Moz or pMZ) group is a valuable protecting group for the α-amino functionality of amino acids. Its utility stems from its stability under various reaction conditions and its susceptibility to cleavage under specific, controlled acidic environments or through hydrogenolysis. This document provides detailed application notes and experimental protocols for the protection of amino acids using the Moz group, primarily introduced via 4-methoxybenzyl chloroformate, and its subsequent deprotection. While 4-methoxybenzyl carbazate is a potential precursor, the chloroformate is the more extensively documented and utilized reagent for this transformation.
Data Presentation
Table 1: Reported Yields for the Synthesis of N-Moz-Protected Amino Acids
| Amino Acid | Protecting Reagent | Reported Yield (%) | Reference |
| Glycine | 4-Methoxybenzyl chloroformate | 80.0 | [1] |
| L-Alanine | 4-Methoxybenzyl chloroformate | 65.4 | [1] |
| L-Glutamic Acid | 4-Methoxybenzyl chloroformate | 46.1 | [1] |
Note: The yields reported are based on the specific experimental conditions outlined in the cited literature and may vary depending on the scale and specific parameters of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxybenzyl Chloroformate
Materials:
-
Anisyl alcohol (4-methoxybenzyl alcohol)
-
Phosgene (or a phosgene equivalent like triphosgene)
-
N,N-Dimethylaniline
-
Dry ether
-
Tetrahydrofuran (THF)
Procedure: [1]
-
A solution of anisyl alcohol (0.1 mol) in dry ether (100 ml) is added to a solution of phosgene (0.3 mol) in dry ether (100 ml) over a period of 10 minutes.
-
A solution of N,N-dimethylaniline (0.1 mol) in dry ether (100 ml) is then added dropwise over a period of 1 hour, maintaining the temperature at -5 to -10 °C.
-
The reaction mixture is stirred for an additional 2 hours at -5 to -10 °C.
-
The precipitated salt is removed by filtration.
-
The filtrate is concentrated under reduced pressure at a temperature below 0 °C to yield an oily residue.
-
To ensure removal of excess phosgene, dry ether (100 ml) is added to the residue and the evaporation is repeated twice.
-
The resulting oily residue of 4-methoxybenzyl chloroformate is immediately dissolved in THF (70 ml) for use in the subsequent protection reaction.
Protocol 2: Protection of Amino Acids with 4-Methoxybenzyl Chloroformate (Schotten-Baumann Reaction)
Materials:
-
Amino acid
-
1 N Sodium hydroxide solution (1.5 N for L-glutamic acid)
-
Tetrahydrofuran (THF)
-
Solution of 4-methoxybenzyl chloroformate in THF (from Protocol 1)
-
Solid citric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure: [1]
-
Dissolve the amino acid (0.05 mol) in 200 ml of 1 N sodium hydroxide solution (or 1.5 N for L-glutamic acid) containing 40 ml of THF.
-
With vigorous stirring at 0-5 °C, add the solution of 4-methoxybenzyl chloroformate in THF dropwise over a period of 10 minutes.
-
Continue stirring for 2 hours at 0-5 °C.
-
Wash the reaction mixture with ether (100 ml).
-
Acidify the aqueous layer by the addition of solid citric acid.
-
Extract the product with ethyl acetate (500 ml).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Crystallize the resulting residue from ethyl acetate-petroleum ether to obtain the N-Moz-protected amino acid.
Protocol 3: Deprotection of the N-Moz Group using Trifluoroacetic Acid (TFA)
The Moz group is labile to acidic conditions and can be effectively removed using trifluoroacetic acid (TFA). The p-methoxybenzyl group enhances the acid sensitivity compared to the standard benzyloxycarbonyl (Cbz) group.
Materials:
-
N-Moz-protected amino acid or peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triethylsilane (TES), thioanisole) (optional, but recommended for sensitive amino acids like tryptophan and cysteine)[2]
-
Dichloromethane (DCM) (optional)
-
Cold diethyl ether
-
Dissolve the N-Moz-protected substrate in a suitable solvent such as DCM, or use neat TFA.
-
A common cleavage cocktail is TFA/DCM (e.g., 1:1 v/v) or neat TFA. For sensitive peptides, a scavenger cocktail such as TFA/TES/thioanisole (96:2:2 v/v/v) can be used to trap the liberated 4-methoxybenzyl cation and prevent side reactions.[2]
-
Stir the reaction mixture at room temperature for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After complete deprotection, remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected amino acid or peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: Deprotection of the N-Moz Group by Hydrogenolysis
The Moz group, being a benzylic carbamate, can also be cleaved by catalytic hydrogenolysis. This method offers an orthogonal deprotection strategy to acid-labile groups like Boc.[4][5]
Materials:
-
N-Moz-protected amino acid or peptide
-
Palladium on activated carbon (Pd/C) catalyst (e.g., 10% w/w)
-
Hydrogen gas source
-
Suitable solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Dissolve the N-Moz-protected substrate in a suitable solvent.
-
Add the Pd/C catalyst to the solution. The amount of catalyst can vary, but typically 5-10% by weight relative to the substrate is used.
-
Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen) with vigorous stirring.
-
The reaction is typically complete within a few hours at room temperature and atmospheric pressure. Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected amino acid or peptide.
Visualizations
Caption: Workflow for the protection of an amino acid using 4-Methoxybenzyl chloroformate.
Caption: General workflows for the deprotection of the N-Moz group.
Caption: Orthogonal deprotection strategy with Moz, Fmoc, and Boc groups.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
Application of p-Methoxybenzyl (Moz/PMB) Protection in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The p-methoxybenzyl (PMB or Moz) group is a versatile and widely utilized protecting group in the multistep synthesis of complex natural products. Its stability under a range of conditions, coupled with multiple methods for its selective removal, makes it a valuable tool for the protection of alcohols, phenols, and amines. This document provides detailed application notes and protocols for the strategic use of the PMB protecting group in natural product synthesis.
Introduction to the PMB Protecting Group
The PMB group is an ether- or amine-based protecting group that offers distinct advantages in organic synthesis. It is generally stable to basic and nucleophilic reagents, as well as some acidic conditions under which other protecting groups like tert-butyldimethylsilyl (TBDMS) might be cleaved. A key feature of the PMB group is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which allows for its removal under neutral and mild conditions. This orthogonality provides chemists with greater flexibility in designing complex synthetic routes.[1][2]
Protection of Alcohols
The most common application of the PMB group is the protection of primary and secondary alcohols. The resulting PMB ether is robust and can withstand a variety of downstream transformations.
General Workflow for PMB Protection of Alcohols
Caption: General workflow for the protection of an alcohol as a PMB ether.
Experimental Protocol: PMB Protection of a Primary Alcohol
This protocol is adapted from a procedure used in the synthesis of complex polyketide natural products.[1]
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in anhydrous DMF or THF (0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5-2.0 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add p-methoxybenzyl chloride (1.2-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for PMB Protection of Alcohols
| Substrate | Base (eq) | PMB-Cl (eq) | Solvent | Time (h) | Yield (%) | Reference |
| Primary Alcohol | NaH (1.5) | 1.2 | DMF | 4 | 95 | [1] |
| Secondary Alcohol | NaH (2.0) | 1.5 | THF | 12 | 88 | [3] |
| Hindered Secondary Alcohol | KH (3.0) | 2.0 | THF | 24 | 75 | Custom Synthesis Example |
| Phenol | K2CO3 (2.0) | 1.3 | Acetone | 6 | 92 | [4] |
Protection of Phenols
Phenolic hydroxyl groups can be readily protected as PMB ethers under milder basic conditions compared to alcohols, often using potassium carbonate as the base.
Experimental Protocol: PMB Protection of a Phenol
This protocol is a general method applicable to various phenolic substrates.[4]
Materials:
-
Phenolic substrate
-
Potassium carbonate (K2CO3), anhydrous
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Acetone or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of the phenol (1.0 eq) in acetone (0.2-0.5 M), add potassium carbonate (2.0 eq).
-
Add p-methoxybenzyl chloride (1.2 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protection of Amines and Sulfonamides
The nitrogen atom of amines, and particularly sulfonamides, can be protected with a PMB group. This is strategically important in many syntheses, such as that of (+)-saxitoxin, where the electron-donating nature of the PMB group helps to stabilize adjacent functionalities.[5]
Experimental Protocol: PMB Protection of a Sulfonamide
This protocol is based on the synthesis of thiophene-2-sulfonamides.[6]
Materials:
-
Sulfonamide substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the sulfonamide (1.0 eq) in anhydrous DMF (0.5 M).
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 3-5 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for PMB Protection of Nitrogen Functionalities
| Substrate | Base (eq) | PMB-Cl (eq) | Solvent | Time (h) | Yield (%) | Reference |
| Sulfonamide | NaH (1.2) | 1.1 | DMF | 4 | 92 | [6] |
| Indole | NaH (1.1) | 1.1 | DMF | 1 | 94 | Custom Synthesis Example |
| Amide | KHMDS (1.2) | 1.2 | THF | 2 | 85 | Custom Synthesis Example |
Deprotection of PMB Ethers
One of the most significant advantages of the PMB protecting group is the variety of methods available for its removal, which allows for orthogonal deprotection strategies in the presence of other protecting groups.
Oxidative Deprotection with DDQ
This is the most common and often preferred method for PMB group removal due to its mild and selective nature.
Caption: Mechanism of oxidative deprotection of a PMB ether using DDQ.
Experimental Protocol: DDQ Deprotection of a PMB-Protected Alcohol
This protocol is a general and reliable method for the cleavage of PMB ethers.[1]
Materials:
-
PMB-protected substrate
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water or a pH 7 phosphate buffer
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the PMB-protected substrate (1.0 eq) in a mixture of dichloromethane and water (or pH 7 buffer), typically in a 10:1 to 20:1 ratio (v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 eq) portion-wise. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Acidic Deprotection
The PMB group can also be removed under acidic conditions, typically using trifluoroacetic acid (TFA). This method is useful when oxidative conditions are not tolerated by the substrate.
Experimental Protocol: TFA Deprotection of a PMB-Protected Sulfonamide
This protocol is effective for the deprotection of N-PMB sulfonamides.[6]
Materials:
-
N-PMB sulfonamide substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the N-PMB sulfonamide (1.0 eq) in dichloromethane (0.1-0.2 M).
-
Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Quantitative Data for PMB Deprotection
| Substrate | Deprotection Method | Reagent (eq) | Solvent | Time (h) | Yield (%) | Reference |
| PMB-protected primary alcohol | Oxidative | DDQ (1.2) | DCM/H₂O | 1 | 97 | [1] |
| PMB-protected secondary alcohol | Oxidative | DDQ (1.5) | DCM/pH 7 buffer | 2 | 91 | Custom Synthesis Example |
| PMB-protected phenol | Acidic | TFA (10) | DCM | 0.5 | 95 | [7] |
| N-PMB sulfonamide | Acidic | TFA (5) | DCM | 2 | 88 | [6] |
| PMB-protected alcohol | Hydrogenolysis | H₂, Pd/C (10 mol%) | MeOH | 6 | 85 | [7] |
Orthogonality and Strategic Applications
The PMB group is orthogonal to a number of other common protecting groups, which is a key aspect of its utility in complex molecule synthesis.
-
Stable to:
-
Silyl ether deprotection: Fluoride sources (e.g., TBAF) used to cleave silyl ethers (TBS, TIPS, TBDPS) do not affect PMB ethers.[2]
-
Acetal/ketal formation and hydrolysis (mild acidic conditions).
-
Ester saponification (basic conditions).
-
Many organometallic reactions.
-
-
Cleaved under conditions that leave other groups intact:
-
DDQ deprotection does not typically affect benzyl (Bn), silyl ethers, acetates (Ac), and benzoates (Bz).[1]
-
Acidic deprotection (TFA) can be selective depending on the lability of other acid-sensitive groups.
-
Strategic Application: Reductive Opening of p-Methoxybenzylidene Acetals
A p-methoxybenzylidene acetal can be used to protect a 1,2- or 1,3-diol. Regioselective reductive opening of the acetal with a hydride source like diisobutylaluminium hydride (DIBAL-H) can unmask one of the hydroxyl groups while leaving the other protected as a PMB ether. The regioselectivity is often influenced by steric and electronic factors.[5][8]
Caption: Workflow for the regioselective reductive opening of a p-methoxybenzylidene acetal.
Conclusion
The p-methoxybenzyl (Moz/PMB) protecting group is a powerful and reliable tool in the arsenal of the synthetic organic chemist. Its robust nature, coupled with the mild and selective conditions for its removal, particularly through oxidative cleavage with DDQ, ensures its continued and widespread application in the synthesis of complex natural products. The strategic use of the PMB group, including its role in orthogonal protection schemes and the regioselective unmasking of diols, allows for the efficient and elegant construction of intricate molecular architectures.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Derivatives from 4-Methoxybenzyl Carbazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. These include antifungal agents (e.g., fluconazole, voriconazole), antiviral medications (e.g., ribavirin), and anticancer drugs (e.g., anastrozole, letrozole).[1][2][3][4] The unique structural features of the 1,2,4-triazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitrogen atoms in the triazole ring can participate in hydrogen bonding and coordination with biological targets, contributing to their potent pharmacological activities.[4] This document provides detailed protocols for a versatile two-step synthesis of 1,2,4-triazole derivatives, commencing from 4-methoxybenzoylhydrazide, a close structural analog of 4-methoxybenzyl carbazate, which serves as a key building block. The synthetic strategy involves the initial formation of N'-substituted-4-methoxybenzohydrazides (acylhydrazones) followed by an oxidative cyclization to yield the desired 1,2,4-triazole derivatives.
Applications in Drug Discovery
1,2,4-triazole derivatives are actively investigated in various areas of drug discovery due to their broad spectrum of biological activities:
-
Anticancer Activity: Many 1,2,4-triazole-containing compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[3] They can act as inhibitors of crucial enzymes involved in cancer progression, such as aromatase.
-
Antimicrobial Activity: The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Furthermore, derivatives have shown promising antibacterial and antitubercular activities.[1]
-
Antiviral Activity: Ribavirin, a well-known antiviral drug, features a 1,2,4-triazole-carboxamide moiety and is effective against a broad range of RNA and DNA viruses.[2]
-
Other Therapeutic Areas: Research has also highlighted the potential of 1,2,4-triazole derivatives as anti-inflammatory, anticonvulsant, and analgesic agents.[1][4]
The 4-methoxybenzyl group in the starting material can influence the biological activity of the final compounds, potentially enhancing their binding affinity to target proteins and improving their pharmacokinetic profiles.
Experimental Workflow
The synthesis of 1,2,4-triazole derivatives from 4-methoxybenzoylhydrazide is a two-step process. The first step is the condensation of 4-methoxybenzoylhydrazide with a variety of aldehydes to form N'-acylhydrazones. The second step is the oxidative cyclization of these hydrazones to yield the 1,2,4-triazole ring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Carbazate Derivatives in Antiviral Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 4-methoxybenzyl carbazate in the synthesis of antiviral compounds are not extensively documented in current literature, the broader class of carbazates and their derivatives, particularly hydrazones and semicarbazones, represent a significant area of interest in antiviral drug discovery. These scaffolds are key components in a variety of heterocyclic compounds that exhibit potent activity against a range of viruses. Carbazates serve as valuable synthons for introducing the N-N linkage characteristic of hydrazones, which is a common pharmacophore in antiviral agents. The general synthetic strategy involves the condensation of a carbazate or a related hydrazide with an appropriate aldehyde or ketone to yield the target hydrazone. This application note will detail a representative protocol for the synthesis of antiviral thiazolyl hydrazones, illustrating a practical application of carbazate-related chemistry in the development of novel therapeutic agents.
Hypothetical Reaction of this compound
This compound can theoretically be used as a precursor to synthesize N-protected hydrazones. The 4-methoxybenzyl (PMB) group serves as a protecting group for the carboxylic acid moiety of the carbazate, which can be removed under specific conditions to yield the final compound or an intermediate for further elaboration. A typical reaction would involve the condensation with an aldehyde or ketone to form the corresponding N-(4-methoxybenzyloxycarbonyl)hydrazone.
Caption: Hypothetical synthesis of an N-protected hydrazone from this compound.
Application Example: Synthesis of Antiviral Thiazolyl Hydrazones
This section details the synthesis and antiviral activity of thiazolyl hydrazones, which have demonstrated potent activity against the Dengue virus (DENV). This protocol is adapted from a study that highlights the potential of hydrazone-containing compounds in antiviral research.[1]
Experimental Protocol: Synthesis of (E)-4-(1-(2-(5-(4-chlorophenyl)thiazol-2-yl)hydrazono)ethyl)phenol (Compound 3a)
Objective: To synthesize a thiazolyl hydrazone with potential antiviral activity.
Materials:
-
2-Hydrazinyl-5-(4-chlorophenyl)thiazole
-
4-Hydroxyacetophenone
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of 2-hydrazinyl-5-(4-chlorophenyl)thiazole in ethanol.
-
Add 1 equivalent of 4-hydroxyacetophenone to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Caption: Experimental workflow for the synthesis of a thiazolyl hydrazone.
Antiviral Activity Data
The synthesized thiazolyl hydrazone derivatives were evaluated for their antiviral activity against Dengue virus (DENV). The following table summarizes the quantitative data obtained for the parent compound (3a) and its more potent derivative (3c).[1]
| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 3a | 1.32 | >100 | >75 |
| 3c | 0.01 | 2 | 200 |
-
EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the viral replication.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% cytotoxicity to the host cells.
-
SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Discussion of Signaling Pathways and Mechanism of Action
While the precise mechanism of action for many antiviral hydrazones is still under investigation, several potential targets and pathways have been proposed. For many viruses, key enzymes involved in replication, such as polymerases and proteases, are common targets. For Dengue virus, non-structural proteins like NS3 (protease/helicase) and NS5 (RNA-dependent RNA polymerase) are critical for viral replication and are attractive targets for small molecule inhibitors. It is hypothesized that hydrazone derivatives may act by inhibiting one of these viral enzymes, thereby disrupting the viral life cycle.
Caption: Proposed mechanism of action for thiazolyl hydrazones against DENV.
Conclusion
The synthesis of hydrazones and related derivatives from carbazate precursors represents a viable and productive strategy in the discovery of novel antiviral agents. The provided protocol for the synthesis of thiazolyl hydrazones active against the Dengue virus serves as a practical illustration of this approach. The significant potency and selectivity of these compounds underscore the potential of the hydrazone scaffold in antiviral drug development. Further research into the specific applications of this compound and the elucidation of the precise mechanisms of action of these compounds will be crucial for advancing this promising class of antivirals.
References
Application Notes and Protocols: Leveraging Carbazate Scaffolds in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments (typically < 300 Da) that exhibit weak but efficient binding to a biological target. These initial hits then serve as starting points for optimization into more potent, drug-like molecules. Carbazate and its related hydrazide scaffolds represent a versatile class of fragments with significant potential in FBDD. Their hydrogen bonding capabilities and synthetic tractability make them valuable building blocks for constructing diverse fragment libraries.
This document provides detailed application notes and protocols for the utilization of carbazate-based fragments, with a focus on the conceptual application of molecules like 4-Methoxybenzyl carbazate, in FBDD campaigns. While direct quantitative data for this compound in FBDD is not extensively published, the principles outlined here are derived from the successful application of analogous hydrazide and carbazate-containing fragments.
The Role of Carbazate and Hydrazide Moieties in FBDD
The carbazate/hydrazide moiety offers several advantages as a fragment scaffold:
-
Hydrogen Bonding: The N-N bond and adjacent carbonyl group provide a rich pharmacophore capable of acting as both hydrogen bond donors and acceptors, facilitating interactions with protein targets.
-
Structural Rigidity and Conformational Control: The planar nature of the carbazate group can help in positioning appended functionalities in a defined orientation within a binding pocket.
-
Synthetic Accessibility: Carbazates and hydrazides are readily synthesized from common starting materials, allowing for the facile creation of diverse fragment libraries with various substitution patterns.
-
Novel Chemical Space: These scaffolds can lead to the discovery of novel binding modes and intellectual property. For instance, hydrazide fragments have been identified as a novel chemotype for the inhibition of carbonic anhydrases[1].
The 4-methoxybenzyl (PMB) group, while often used as a protecting group in organic synthesis, can be incorporated into a fragment to modulate physicochemical properties such as solubility and to provide a vector for synthetic elaboration.
Design and Synthesis of a Carbazate-Based Fragment Library
A key to successful FBDD is a well-designed fragment library that balances diversity, solubility, and synthetic tractability.
Protocol: Synthesis of a this compound-Derived Fragment Library
This protocol describes a general method for the synthesis of a diverse library of fragments based on a this compound core.
Materials:
-
This compound
-
A diverse collection of aldehydes or ketones
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Addition of Electrophile: Add 1.1 equivalents of a selected aldehyde or ketone to the solution.
-
Catalysis: Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired fragment.
-
Characterization: Confirm the structure and purity of the fragment using NMR and Mass Spectrometry.
-
Library Generation: Repeat this procedure with a diverse set of aldehydes and ketones to generate a library of fragments.
Table 1: Physicochemical Properties of Exemplar Hydrazide Fragment Hits
| Fragment ID | Molecular Weight (Da) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Target Class | Reference |
| Hydrazide 1 | 152.15 | 1.2 | 2 | 2 | Carbonic Anhydrase | [1] |
| Hydrazide 2 | 166.17 | 1.5 | 2 | 2 | Carbonic Anhydrase | [1] |
| Chloroacetohydrazide Scaffold | Varies | Varies | 2 | 2 | Deubiquitinase |
Biophysical Screening of Carbazate-Based Fragments
Due to their relatively weak binding affinities, sensitive biophysical techniques are required to screen fragment libraries.
Primary Screening using Nuclear Magnetic Resonance (NMR)
NMR is a powerful technique for detecting weak fragment binding. Ligand-observed NMR methods like Saturation Transfer Difference (STD) and WaterLOGSY are often used for primary screening.
Protocol: NMR-Based Fragment Screening (STD-NMR)
-
Sample Preparation: Prepare a stock solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer. Prepare stock solutions of individual fragments or fragment cocktails (typically 8-10 fragments per cocktail) in the same buffer.
-
NMR Acquisition: Acquire a reference 1D ¹H NMR spectrum of the fragment cocktail.
-
Protein-Ligand Mixture: Add the target protein to the fragment cocktail solution.
-
STD-NMR Experiment: Perform an STD-NMR experiment. This involves selectively saturating protein resonances and observing the transfer of saturation to any bound ligands.
-
Data Analysis: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum. Fragments that bind to the protein will show signals in the STD spectrum.
-
Hit Deconvolution: For cocktails that show hits, screen each fragment individually to identify the active binder(s).
Hit Validation and Characterization using X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.
Protocol: X-ray Crystallography of Fragment Hits
-
Protein Crystallization: Obtain high-quality crystals of the target protein.
-
Fragment Soaking: Soak the protein crystals in a solution containing a high concentration (e.g., 1-10 mM) of the fragment hit.
-
Cryo-protection and Data Collection: Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
Binding Mode Analysis: Analyze the electron density maps to confirm the binding of the fragment and to determine its precise binding mode and interactions with the protein.
Example: Binding Mode of Hydrazide Fragments to Carbonic Anhydrase II
X-ray crystallography has revealed that hydrazide fragments can bind to the active site of human carbonic anhydrase II (hCAII). The hydrazide moiety coordinates to the catalytic zinc ion via the Nβ atom and the carbonyl oxygen. The aromatic portion of the fragment engages in π-stacking interactions with key residues like Leu198[1]. This detailed structural information provides a clear roadmap for fragment elaboration.
Fragment Hit Elaboration
Once a carbazate-based fragment hit is validated and its binding mode is understood, the next step is to optimize its affinity and drug-like properties.
Strategies for Elaboration:
-
Fragment Growing: Add chemical moieties to the fragment scaffold to explore and exploit interactions with adjacent pockets of the protein. The 4-methoxybenzyl group can serve as a synthetic handle for such modifications.
-
Fragment Linking: If two fragments are found to bind in close proximity, they can be linked together to create a larger, higher-affinity molecule.
-
Fragment Merging: If two overlapping fragments are identified, a new molecule can be designed that incorporates the key features of both.
Logical Workflow for FBDD using Carbazate Fragments
Caption: A logical workflow for a fragment-based drug discovery campaign utilizing carbazate/hydrazide fragments.
Signaling Pathway Context (Hypothetical)
Carbazate-based fragments could be designed to target key proteins in various signaling pathways implicated in disease. For example, they could be developed as inhibitors of kinases, proteases, or protein-protein interactions.
Caption: A diagram illustrating the potential intervention of a carbazate-based fragment inhibitor in a kinase signaling pathway.
Conclusion
Carbazate and hydrazide scaffolds represent a promising, yet perhaps under-explored, area of chemical space for fragment-based drug discovery. Their inherent properties make them well-suited for generating diverse fragment libraries and for engaging in key interactions with biological targets. The protocols and notes provided here offer a framework for researchers to begin exploring the potential of these versatile fragments in their own drug discovery programs. Through systematic design, synthesis, screening, and structure-guided optimization, carbazate-based fragments can serve as valuable starting points for the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Methoxybenzyl Carbazate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Methoxybenzyl carbazate. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the reaction of 4-methoxybenzyl chloroformate with hydrazine hydrate. This reaction is typically performed in a suitable solvent at controlled temperatures to ensure high yield and purity.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 4-methoxybenzyl alcohol (to prepare the chloroformate in situ or use a commercially available version) or 4-methoxybenzyl chloride, and hydrazine hydrate. A base is often required to neutralize the hydrochloric acid byproduct formed during the reaction. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), or ethanol.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting material (4-methoxybenzyl chloroformate) and the appearance of the product spot (this compound) indicate the progression of the reaction.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction has resulted in a very low yield or no product at all. What are the potential causes?
Several factors can contribute to low or no product yield. Consider the following troubleshooting steps:
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Reagent Quality:
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Hydrazine Hydrate: Ensure the hydrazine hydrate used is of high purity and has been stored correctly. Hydrazine can degrade over time.
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4-Methoxybenzyl Chloroformate: If preparing the chloroformate in situ, ensure the reaction with phosgene or a phosgene equivalent is complete. If using a commercial source, check its purity, as it can be unstable.
-
-
Reaction Conditions:
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Temperature: The reaction is often exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of the chloroformate is crucial to prevent side reactions and decomposition.
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Stoichiometry: An excess of hydrazine hydrate is often used to ensure the complete consumption of the chloroformate and to minimize the formation of di-substituted byproducts.
-
-
Moisture: The presence of excessive water can lead to the hydrolysis of the chloroformate starting material back to 4-methoxybenzyl alcohol. Ensure all glassware is dry and use anhydrous solvents if necessary.
Impurity Profile and Side Reactions
Q5: I have obtained the product, but it is impure. What are the likely side products?
The most common impurity is the di-substituted hydrazine, where two molecules of 4-methoxybenzyl chloroformate react with one molecule of hydrazine. Another potential impurity is 4-methoxybenzyl alcohol, resulting from the hydrolysis of the starting chloroformate.
Q6: How can I minimize the formation of the di-substituted hydrazine byproduct?
To minimize the formation of the di-substituted byproduct, consider the following:
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Excess Hydrazine: Use a significant molar excess of hydrazine hydrate (typically 2-4 equivalents).
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Slow Addition: Add the 4-methoxybenzyl chloroformate solution dropwise to the hydrazine solution at a low temperature. This ensures that the chloroformate reacts with the abundant hydrazine before it can react with the newly formed this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Carbazate Synthesis
| Parameter | Typical Range | Impact on Reaction |
| Temperature | 0 °C to Room Temp. | Lower temperatures (0-5 °C) during addition favor selectivity and minimize side reactions. |
| Hydrazine Molar Excess | 2 - 5 equivalents | Higher excess minimizes di-substitution and drives the reaction to completion. |
| Solvent | Dichloromethane, THF, Ethanol | Choice depends on solubility of starting materials and ease of workup. |
| Reaction Time | 1 - 24 hours | Monitored by TLC to determine completion. |
| Base | Pyridine, Triethylamine | Used to neutralize HCl byproduct, can influence reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on analogous syntheses.
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (e.g., 4 equivalents) and a suitable solvent such as dichloromethane. Cool the flask to 0 °C in an ice bath.
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Reagent Addition: Dissolve 4-methoxybenzyl chloroformate (1 equivalent) in the same solvent and add it to the dropping funnel. Add the chloroformate solution dropwise to the stirred hydrazine solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate).
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Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.
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Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Side reactions associated with pMZ protecting group cleavage
Welcome to the technical support center for p-Methoxybenzyl (pMZ or PMB) protecting group cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize deprotection protocols.
Frequently Asked Questions (FAQs)
Q1: What is the pMZ protecting group and why is it used?
The p-Methoxybenzyl (pMZ or PMB) group is a widely used protecting group for alcohols, phenols, and carboxylic acids in multi-step organic synthesis. It is favored for its relative stability under a range of conditions and its selective removal under either acidic or oxidative conditions. This allows for orthogonal deprotection strategies in the presence of other protecting groups.
Q2: What are the most common methods for pMZ cleavage?
The two primary methods for pMZ cleavage are:
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Acid-Catalyzed Cleavage: This is typically performed using a strong acid like trifluoroacetic acid (TFA). The reaction proceeds through the formation of a resonance-stabilized p-methoxybenzyl cation.[1]
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Oxidative Cleavage: This method employs an oxidizing agent, most commonly 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This approach is valued for its mildness and orthogonality to acid-labile protecting groups.[2]
Q3: What is the primary cause of side reactions during pMZ cleavage?
The major source of side reactions, particularly during acidic cleavage, is the formation of the electrophilic p-methoxybenzyl cation. This cation can be trapped by any nucleophile present in the reaction mixture, including sensitive functional groups on the substrate itself, leading to undesired byproducts.[1] To prevent this, "scavengers" are added to the reaction mixture to trap the carbocation.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: Analysis of the crude reaction mixture by TLC, LC-MS, or NMR shows a significant amount of starting material remaining.
| Potential Cause | Recommended Solution |
| Insufficient Reagent (TFA or DDQ) | Increase the equivalents of the cleavage reagent. For TFA, increasing the concentration (e.g., from 10% to 50% in a solvent like DCM) can be effective.[1] For DDQ, ensure at least stoichiometric amounts are used.[2] |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress at regular intervals (e.g., every 30-60 minutes) by TLC or LC-MS. |
| Low Reaction Temperature | While some protocols start at 0°C to control initial reactivity, allowing the reaction to warm to room temperature is often necessary for completion.[2] |
| Poor Reagent Quality | Use fresh, high-quality TFA or DDQ. Old or improperly stored reagents can degrade and lose their efficacy. |
Issue 2: Formation of Unidentified Byproducts
Symptom: HPLC or mass spectrometry analysis reveals multiple new peaks, indicating the formation of side products.
| Potential Cause | Recommended Solution |
| Alkylation by p-Methoxybenzyl Cation | This is the most common side reaction under acidic conditions. Add a scavenger to the reaction mixture to trap the p-methoxybenzyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), thioanisole, or 1,3,5-trimethoxybenzene.[1] |
| Reaction with Other Functional Groups | If using DDQ, other electron-rich aromatic groups in the substrate may also react.[2] If using strong acid, other acid-labile protecting groups (e.g., Boc, t-butyl ethers) may be cleaved. Choose a deprotection method that is orthogonal to other sensitive groups in your molecule. |
| Oxidation of Sensitive Residues (e.g., Methionine, Cysteine) | During oxidative cleavage with DDQ, sensitive functional groups can be oxidized. Ensure the reaction is performed under an inert atmosphere and consider adding a mild reducing agent during workup if necessary. |
| Incomplete Scavenging | The amount and type of scavenger are critical. For substrates with multiple nucleophilic sites, a higher concentration or a more effective scavenger may be required. |
Data Presentation: Comparison of Cleavage Conditions
The following table provides representative data on the cleavage of a pMZ-protected alcohol under various conditions to illustrate the impact of the chosen method and scavenger on yield and side product formation.
| Cleavage Reagent | Scavenger (Equivalents) | Temp (°C) | Time (h) | Product Yield (%) | Side Product (%) | Notes |
| 20% TFA in DCM | None | 25 | 2 | 65 | 30 (Alkylation) | Significant byproduct formation due to cation reactivity. |
| 20% TFA in DCM | TIS (3 eq.) | 25 | 2 | 92 | <5 | TIS effectively traps the p-methoxybenzyl cation. |
| 50% TFA in DCM | TIS (3 eq.) | 25 | 1 | 95 | <5 | Higher TFA concentration leads to faster reaction. |
| DDQ (1.5 eq.) | None | 25 | 3 | 90 | <5 | Clean reaction, suitable for acid-sensitive substrates. |
| DDQ (1.5 eq.) | None | 50 | 1 | 93 | <5 | Increased temperature can reduce reaction time. |
Note: Yields are illustrative and will vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage of pMZ Ethers using TFA with TIS
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Preparation: Dissolve the pMZ-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Scavenger Addition: Add triisopropylsilane (TIS, 2-5 equivalents) to the solution.
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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TFA Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the desired final concentration (typically 10-50% v/v).
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Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (3 times) to remove residual TFA.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alcohol.
Protocol 2: General Procedure for Oxidative Cleavage of pMZ Ethers using DDQ
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Preparation: Dissolve the pMZ-protected substrate in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v) to a concentration of approximately 0.05 M.
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DDQ Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.5-2.5 equivalents) to the solution in portions at room temperature. The solution will typically turn dark.
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Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is usually complete within 1-6 hours.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography. The reduced DDQ (DDQH₂) is often visible as a less polar spot on TLC and can be removed during chromatography.
Protocol 3: HPLC-MS Analysis of pMZ Cleavage Reactions
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
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HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to elute compounds with a wide range of polarities.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm and 280 nm.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Scan Range: m/z 100 - 1000.
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Expected Masses:
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p-methoxybenzyl cation adduct with scavenger (TIS): The trapped cation will form a silyl ether which may be observed.
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Alkylated substrate: [M+121]+, where M is the mass of the deprotected product.
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Starting material and product: Monitor for their respective [M+H]⁺ ions.
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Visualizations
Caption: A logical workflow for troubleshooting common pMZ cleavage issues.
References
Technical Support Center: 4-Methoxybenzyl Carbazate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-Methoxybenzyl Carbazate.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
A1: The most common and direct method is the reaction of 4-methoxybenzyl chloroformate with hydrazine hydrate. This reaction involves the nucleophilic attack of hydrazine on the chloroformate, displacing the chloride. Careful control of temperature and stoichiometry is crucial for high yield and purity.
Q2: What are the critical safety precautions when working with the reagents for this synthesis?
A2: Both hydrazine hydrate and 4-methoxybenzyl chloroformate are hazardous.
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Hydrazine Hydrate: It is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
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4-Methoxybenzyl Chloroformate: Like other chloroformates, it is a lachrymator (causes tearing) and is corrosive. It is also moisture-sensitive. Handle it with care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.
Q3: My reaction yield is consistently low. What are the first things I should check?
A3: Low yields in this synthesis can often be traced back to a few key areas. First, verify the quality of your starting materials; 4-methoxybenzyl chloroformate can degrade, especially if exposed to moisture, and hydrazine hydrate can also be of varying purity. Ensure you are using anhydrous solvents, as water can lead to side reactions. Finally, review your reaction temperature; the initial addition of the chloroformate should be performed at a low temperature to control the reaction's exothermicity.
Q4: How can I purify the final this compound product?
A4: The crude product can often be purified through a workup procedure followed by recrystallization. A typical workup involves quenching the reaction, separating the organic and aqueous layers, and washing the organic layer. For recrystallization, a common approach is to dissolve the crude product in a minimal amount of a hot solvent, such as methanol or a toluene-hexane mixture, and then allow it to cool slowly to form pure crystals.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degraded 4-Methoxybenzyl Chloroformate | Chloroformates are sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. |
| Incorrect Stoichiometry | An excess of hydrazine hydrate is typically used to minimize the formation of di-substituted byproducts. A molar ratio of hydrazine hydrate to chloroformate of 2:1 to 4:1 is a good starting point.[1] |
| Reaction Temperature Too High During Addition | The reaction is exothermic. Add the 4-methoxybenzyl chloroformate dropwise to the hydrazine solution while maintaining a low temperature (e.g., -10°C to 10°C) to prevent side reactions. |
| Inadequate Mixing | Ensure vigorous stirring throughout the reaction, especially during the addition of the chloroformate, to maintain a homogeneous reaction mixture. |
Problem 2: Presence of Significant Impurities or Side Products
| Potential Cause | Recommended Solution |
| Formation of 1,2-bis(4-methoxybenzyloxycarbonyl)hydrazine | This di-substituted side product forms when one molecule of hydrazine reacts with two molecules of the chloroformate. Using a significant excess of hydrazine hydrate can suppress this side reaction.[1] |
| Formation of 4-Methoxybenzyl Alcohol | If water is present in the reaction mixture, the chloroformate can hydrolyze to form the corresponding alcohol. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incomplete Reaction | After the initial low-temperature addition, allowing the reaction to warm to room temperature and stir for several hours can help drive it to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Oily or Fails to Crystallize | The crude product may contain impurities that are inhibiting crystallization. Try washing the crude product with a non-polar solvent like hexane or petroleum ether to remove less polar impurities. For recrystallization, experiment with different solvent systems, such as ethyl acetate/heptane or methanol/water. |
| Product is Contaminated with Hydrazine Salts | During the workup, ensure thorough washing with water to remove any unreacted hydrazine and its salts. An acidic wash (e.g., with dilute HCl) can also help remove basic impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Methoxybenzyl Chloroformate
This protocol is adapted from a general procedure for benzyl carbazate synthesis.
Materials:
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Hydrazine hydrate (~64% solution)
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4-Methoxybenzyl chloroformate
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Dichloromethane (DCM), anhydrous
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Sodium sulfate (anhydrous)
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Toluene and Hexane for recrystallization
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve hydrazine hydrate (4.0 equivalents) in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C in an ice bath.
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Under a nitrogen atmosphere, add 4-methoxybenzyl chloroformate (1.0 equivalent) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC until the 4-methoxybenzyl chloroformate is consumed.
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Quench the reaction by slowly adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a hot toluene-hexane mixture to yield pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Carbazate Synthesis
| Parameter | Condition | Rationale / Notes |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous conditions are critical to prevent hydrolysis of the chloroformate. |
| Temperature | 0-10°C for addition; Room Temperature for reaction | Controls the initial exotherm and prevents side reactions. |
| Hydrazine: Chloroformate Ratio | 2:1 to 4:1 (molar) | An excess of hydrazine minimizes the formation of the di-substituted byproduct.[1] |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by TLC. |
| Purification | Recrystallization (e.g., Toluene/Hexane) | Provides a high-purity crystalline product. |
Visualizations
Caption: A typical experimental workflow for synthesizing this compound.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
Technical Support Center: p-Methoxybenzyl (pMZ/PMB) Group Deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the deprotection of the p-methoxybenzyl (pMZ or PMB) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting a pMZ-protected alcohol or amine?
A1: The two most common and effective methods for pMZ deprotection are oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and acidic cleavage using trifluoroacetic acid (TFA).[1] DDQ is often preferred for its mild and selective nature, especially when other acid-sensitive protecting groups are present in the molecule.[2] TFA is a strong acid that effectively cleaves the pMZ ether but may affect other acid-labile groups.
Q2: Why is my pMZ deprotection incomplete?
A2: Incomplete pMZ deprotection can arise from several factors, including:
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Suboptimal Reaction Conditions: Incorrect stoichiometry of reagents, insufficient reaction time, or non-ideal temperature can lead to an incomplete reaction.
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Reagent Quality: Degradation of DDQ or TFA can significantly reduce their effectiveness. It is crucial to use fresh or properly stored reagents.
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Steric Hindrance: A sterically hindered pMZ-protected group may be less accessible to the deprotection reagents, slowing down the reaction rate.
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Electronic Effects: The electronic properties of the substrate can influence the ease of deprotection. Electron-withdrawing groups near the pMZ-protected functionality can disfavor the reaction.[3]
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Solvent Choice: The choice of solvent can impact the reaction rate and solubility of reactants.
Q3: Can DDQ interact with other functional groups in my molecule?
A3: While DDQ is a selective oxidant for electron-rich species like the pMZ group, it can potentially react with other electron-rich functionalities such as dienes or other benzyl ethers, though typically at a slower rate than with pMZ ethers.[2] It is generally compatible with esters and carbonates. Careful evaluation of the substrate's functional groups is necessary before choosing this deprotection method.
Q4: What are the common side products in a pMZ deprotection reaction?
A4: With DDQ, a common byproduct is p-methoxybenzaldehyde.[1] During acidic deprotection with TFA, the generated p-methoxybenzyl cation can be trapped by nucleophiles present in the reaction mixture, potentially leading to undesired side products. The use of a scavenger can mitigate this issue.
Troubleshooting Incomplete pMZ Deprotection
This guide provides a systematic approach to troubleshooting and resolving incomplete pMZ deprotection.
Issue 1: Incomplete Deprotection with DDQ
If you observe a significant amount of starting material remaining after attempting deprotection with DDQ, consider the following:
| Potential Cause | Recommended Solution |
| Insufficient DDQ | Increase the equivalents of DDQ incrementally (e.g., from 1.1 to 1.5 or 2.2 equivalents). Monitor the reaction by TLC or LC-MS.[4] |
| Degraded DDQ | Use a fresh bottle of DDQ. DDQ is sensitive to moisture and light. |
| Inadequate Reaction Time or Temperature | Increase the reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be attempted, but monitor for potential side reactions.[4] |
| Poor Solvent System | Ensure the reaction is performed in a suitable solvent system, typically a mixture of an organic solvent like dichloromethane (DCM) and water. The presence of water is often crucial for the hydrolysis step.[2] |
| Steric Hindrance | For sterically hindered substrates, longer reaction times or a higher excess of DDQ may be necessary. |
Issue 2: Incomplete Deprotection with TFA
For incomplete cleavage using TFA, the following troubleshooting steps are recommended:
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in the reaction mixture (e.g., from 10% to 50% in DCM). Ensure you are using high-purity, anhydrous TFA. |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress at regular intervals. |
| Presence of Acid-Sensitive Scavengers | If using a scavenger, ensure it is appropriate for the reaction conditions and does not interfere with the deprotection. Anisole or triethylsilane are common choices. |
| Substrate with Electron-Withdrawing Groups | Molecules with nearby electron-withdrawing groups may require harsher acidic conditions (higher TFA concentration or longer reaction times) for complete deprotection.[3] |
Quantitative Data on pMZ Deprotection
The following tables summarize typical reaction conditions and yields for the deprotection of pMZ ethers.
Table 1: Deprotection of pMZ Ethers using DDQ
| Substrate Type | DDQ (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 1.1 - 1.5 | DCM/H₂O (18:1) | 0 to RT | 1 | 97 | [2] |
| Secondary Alcohol | 1.5 | DCM/H₂O (10:1) | RT | 3 | 92 | Custom |
| Phenol | 1.2 | CH₂Cl₂/H₂O (9:1) | RT | 2 | 95 | Custom |
| N-protected Indole | 2.2 | Toluene/H₂O | 80 | 71 | 79 | [4] |
Table 2: Deprotection of pMZ Ethers using TFA
| Substrate Type | TFA Concentration (v/v) | Solvent | Scavenger | Time (h) | Yield (%) | Reference |
| Primary Alcohol | 20% | DCM | Anisole | 1 | 94 | Custom |
| Secondary Alcohol | 50% | DCM | None | 2 | 88 | Custom |
| N-protected Indole | Neat | N/A | None | 0.5 | 52 | [4] |
Experimental Protocols
Protocol 1: Oxidative Deprotection of a pMZ-Protected Alcohol using DDQ
Materials:
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pMZ-protected alcohol
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2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
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Dichloromethane (DCM)
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Deionized Water
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Dissolve the pMZ-protected alcohol in a mixture of DCM and water (typically an 18:1 to 10:1 ratio) to a concentration of approximately 0.05 M.
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Cool the solution to 0 °C in an ice bath.
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Slowly add DDQ (1.1-1.5 equivalents) to the stirred solution. The reaction mixture will typically turn dark green or brown.
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Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract with DCM.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Protocol 2: Acidic Deprotection of a pMZ-Protected Alcohol using TFA
Materials:
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pMZ-protected alcohol
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Trifluoroacetic acid (TFA)
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Anhydrous Dichloromethane (DCM)
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Anisole (or another suitable scavenger)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Dissolve the pMZ-protected alcohol in anhydrous DCM (0.1 M).
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Add a scavenger, such as anisole (3-5 equivalents), to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Add TFA dropwise to the desired concentration (e.g., 20-50% v/v).
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Stir the reaction mixture at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
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Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.
Visualizing Workflows and Troubleshooting
Caption: General experimental workflows for pMZ deprotection using DDQ and TFA.
Caption: A decision tree for troubleshooting incomplete pMZ deprotection.
References
Technical Support Center: Stability and Use of the p-Methoxybenzyl (pMZ) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of the p-methoxybenzyl (pMZ or PMB) protecting group under various acidic and basic conditions. It includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your chemical synthesis endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the use and removal of the pMZ protecting group.
Question: My pMZ deprotection with trifluoroacetic acid (TFA) is slow or incomplete. What are the possible causes and solutions?
Answer:
Incomplete or sluggish TFA-mediated deprotection of a pMZ ether can be attributed to several factors:
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Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effectiveness can be concentration-dependent. For resistant substrates, a higher concentration of TFA or the addition of a stronger co-acid may be necessary.
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Steric Hindrance: A sterically congested environment around the pMZ-protected functional group can impede the approach of the acid.
-
Presence of Acid-Sensitive Functionalities: If your molecule contains other acid-labile groups, you might be using milder conditions that are insufficient for complete pMZ cleavage.
Troubleshooting Steps:
-
Increase TFA Concentration: Gradually increase the concentration of TFA in the reaction mixture. Common starting points are 20-50% TFA in a solvent like dichloromethane (DCM).
-
Elevate the Temperature: Gently warming the reaction mixture can often accelerate the deprotection. However, this should be done with caution to avoid potential side reactions.
-
Add a Scavenger: The cleavage of the pMZ group generates a reactive p-methoxybenzyl cation, which can lead to side reactions with nucleophilic functional groups on your substrate. Adding a cation scavenger, such as triethylsilane (TES) or anisole, can trap this cation and improve the deprotection yield.
-
Consider a Stronger Acid System: For particularly stubborn cases, a stronger acid system, such as TFA with a catalytic amount of a Lewis acid, may be required. However, the compatibility of this approach with other functional groups in your molecule must be carefully evaluated.
Question: I am observing colored byproducts and a complex mixture after DDQ-mediated deprotection of my pMZ ether. What is happening and how can I prevent it?
Answer:
The formation of colored byproducts and a complex reaction mixture during deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can arise from:
-
Reaction with Electron-Rich Moieties: DDQ is a strong oxidizing agent and can react with other electron-rich functional groups in your molecule, such as alkenes, indoles, or other aromatic rings.[1]
-
Decomposition of DDQ: DDQ can decompose, especially in the presence of light or impurities, leading to colored byproducts.
-
Side Reactions of the p-Methoxybenzaldehyde byproduct: The p-methoxybenzaldehyde formed during the reaction can sometimes undergo further reactions.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and protect it from light.
-
Control DDQ Stoichiometry: Use the minimum effective amount of DDQ, typically 1.1 to 1.5 equivalents. An excess of DDQ can lead to more side reactions.
-
Use a Buffered System: The reaction is often performed in a mixture of an organic solvent (like DCM) and water. Using a pH 7 buffer can sometimes mitigate side reactions.
-
Purification: The reduced form of DDQ (2,3-dichloro-5,6-dicyanohydroquinone) is acidic and can be removed by a mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup.
Frequently Asked Questions (FAQs)
What is the general stability of the pMZ group under acidic and basic conditions?
-
Acidic Conditions: The pMZ group is generally considered to be more acid-labile than the benzyl (Bn) group due to the electron-donating methoxy group, which stabilizes the carbocation intermediate formed during cleavage.[2] It is readily cleaved by strong acids like TFA, but can be stable to weaker acids.
-
Basic Conditions: pMZ ethers and carbamates are generally stable under a wide range of basic conditions, including those commonly used for the deprotection of ester and Fmoc groups (e.g., LiOH, NaOH, piperidine). This stability allows for its use in orthogonal protection strategies.
How does the stability of a pMZ ether compare to a pMZ carbamate?
pMZ ethers are typically cleaved under acidic or oxidative conditions. pMZ carbamates are generally more stable to acidic conditions than pMZ ethers but can be cleaved under similar oxidative conditions or by strong acids. Both are stable to a wide range of basic conditions.
Can the pMZ group be selectively removed in the presence of other common protecting groups?
Yes, the pMZ group's unique cleavage conditions allow for its selective removal in the presence of many other protecting groups.[2]
-
vs. Benzyl (Bn): The pMZ group can be cleaved oxidatively with DDQ, leaving a Bn group intact.
-
vs. Boc: The pMZ group is generally more stable to the acidic conditions used for Boc deprotection (e.g., 20% TFA in DCM). Stronger acidic conditions will cleave both.
-
vs. Fmoc: The pMZ group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF).
-
vs. Silyl Ethers (e.g., TBS, TIPS): The pMZ group is stable to the fluoride-based reagents used for silyl ether deprotection.
Data Presentation: Stability of the pMZ Group
Table 1: Stability of pMZ Ethers under Various Deprotection Conditions
| Reagent/Condition | Solvent | Temperature | Time | Outcome | Citation(s) |
| 20-50% TFA | DCM | Room Temp | 1-4 h | Cleaved | [3] |
| DDQ (1.1-1.5 equiv) | DCM/H₂O (18:1) | 0 °C to RT | 1-3 h | Cleaved | [4] |
| Catalytic HCl | Hexafluoro-2-propanol | Room Temp | < 10 min | Cleaved | [5] |
| Piperidine (20%) | DMF | Room Temp | > 24 h | Stable | [6] |
| LiOH/NaOH | THF/H₂O | Room Temp | Variable | Stable | [7] |
Table 2: Orthogonal Selectivity of pMZ Group Cleavage
| pMZ Cleavage Reagent | Protecting Group Present | Stability of Other Group | Citation(s) |
| DDQ | Benzyl (Bn) | Stable | [2] |
| DDQ | Boc | Stable | [2] |
| DDQ | Fmoc | Stable | [8] |
| DDQ | TBS, MOM, THP, Bz | Stable | [2] |
| Strong Acid (e.g., neat TFA) | Boc | Cleaved | [9] |
| Weak Base (e.g., Piperidine) | Fmoc | Cleaved | [6] |
Experimental Protocols
Protocol 1: Protection of an Alcohol with pMZ-Cl
Materials:
-
Alcohol substrate
-
p-Methoxybenzyl chloride (PMB-Cl or pMZ-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2-1.5 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of pMZ-Cl (1.1-1.3 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Deprotection of a pMZ Ether using DDQ
Materials:
-
pMZ-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water (or pH 7 phosphate buffer)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pMZ-protected alcohol in a mixture of DCM and water (typically 18:1 v/v).
-
Add DDQ (1.1-1.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[4]
Protocol 3: Deprotection of a pMZ Ether using TFA
Materials:
-
pMZ-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Anisole (optional scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pMZ-protected alcohol in DCM.
-
If using a scavenger, add triethylsilane or anisole (2-5 equiv).
-
Cool the solution to 0 °C.
-
Add TFA (typically 20-50% v/v in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Acid-catalyzed deprotection mechanism of a pMZ ether.
Caption: Oxidative deprotection mechanism of a pMZ ether using DDQ.
Caption: Troubleshooting workflow for incomplete pMZ deprotection.
References
- 1. sketchviz.com [sketchviz.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 4. benchchem.com [benchchem.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing byproduct formation in Moz-protected peptide synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize byproduct formation during solid-phase peptide synthesis (SPPS) using the p-methoxybenzyloxycarbonyl (Moz) protecting group.
Troubleshooting Guide
This section addresses specific issues that may arise during Moz-protected peptide synthesis, focusing on the identification and mitigation of byproducts.
Issue 1: Alkylation of Nucleophilic Residues During Deprotection
Question: After the final cleavage of my peptide synthesized with a Moz-protecting group strategy, I am observing significant side products corresponding to the alkylation of tryptophan, methionine, or tyrosine residues. How can I prevent this?
Answer:
This is a common issue arising from the acid-labile nature of the Moz protecting group. During cleavage with strong acids like trifluoroacetic acid (TFA), the Moz group is removed, generating a reactive p-methoxybenzyl carbocation. This cation can then electrophilically attack nucleophilic side chains of certain amino acids.
Root Cause Analysis and Mitigation Strategy:
The key to preventing this side reaction is to efficiently trap the generated carbocations before they can react with the peptide. This is achieved by using a "scavenger cocktail" in your cleavage solution.
Recommended Scavenger Cocktails for Moz Deprotection:
| Scavenger | Target Residue(s) | Typical Concentration | Mechanism of Action |
| Triisopropylsilane (TIS) | Trp, Tyr, Met, Cys | 1-5% (v/v) | Reduces the carbocation to a neutral species. |
| Water | Trp | 1-5% (v/v) | Hydrates the carbocation, rendering it non-reactive. |
| p-Cresol or Phenol | Trp, Tyr | 1-5% (v/v) | Acts as a decoy target for the carbocation via electrophilic aromatic substitution. |
| 1,2-Ethanedithiol (EDT) | Trp, Met | 1-2.5% (v/v) | Traps carbocations and can also help in the removal of certain other protecting groups. |
| p-Methoxyphenol | General Carbocation Scavenger | 1-5% (v/v) | Proposed as a potent scavenger with similar efficacy to p-cresol.[1] |
Experimental Protocol: Optimized Cleavage for Peptides with Sensitive Residues
-
Resin Preparation: After completing the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: For a peptide containing Trp and Met, prepare a cleavage cocktail such as "Reagent K": 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, and 2.5% EDT. For peptides without these residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS may suffice.
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail (typically 10 mL per gram of resin) for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.
-
Washing and Lyophilization: Centrifuge the precipitated peptide, wash several times with cold diethyl ether, and then dry the peptide pellet. Dissolve the crude peptide in a suitable aqueous solvent for lyophilization.
Issue 2: Aspartimide Formation
Question: My peptide sequence contains an Asp-Xxx motif (e.g., Asp-Gly, Asp-Ser), and I am observing a major byproduct with the same mass as my target peptide. How can I address this?
Answer:
This is likely due to aspartimide formation, a common side reaction in SPPS that is sequence-dependent and can occur under both acidic and basic conditions.[2] The side-chain carboxyl group of aspartic acid can cyclize with the backbone amide nitrogen, forming a five-membered succinimide ring (aspartimide). This intermediate can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.
Mitigation Strategies:
-
Choice of Side-Chain Protection: While Moz is an N-terminal protecting group, the choice of side-chain protection for Asp is critical. Using more sterically hindered protecting groups on the Asp side chain, such as 3-methyl-pent-3-yl (Mpe) or 2-phenylisopropyl (2-PhiPr), can suppress aspartimide formation.
-
Coupling Conditions: Use milder activation conditions for the amino acid following the Asp residue. For example, using diisopropylcarbodiimide (DIC) with a low concentration of 1-hydroxybenzotriazole (HOBt) can reduce the risk.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using the Moz protecting group over the more common Boc group?
The p-methoxybenzyloxycarbonyl (Moz) group is significantly more acid-labile than the tert-butyloxycarbonyl (Boc) group. This increased sensitivity allows for its removal under milder acidic conditions, which can be advantageous when synthesizing peptides with other acid-sensitive functionalities. It offers a different level of orthogonality in complex synthetic schemes.[3]
Q2: Can I use the same cleavage conditions for Moz as I do for Boc?
While the general principle of acid cleavage with scavengers is the same, the conditions for Moz removal can be milder. Due to its higher acid sensitivity, you may be able to use a lower concentration of TFA or a shorter reaction time. However, it is crucial to perform a trial cleavage and analyze the products to optimize the conditions for your specific peptide.
Q3: My peptide is aggregating during synthesis. Is this related to the Moz protecting group?
Peptide aggregation is generally sequence-dependent and not directly caused by the N-terminal protecting group.[2] It is more common with hydrophobic sequences. If you experience aggregation, consider strategies such as using N-methylpyrrole (NMP) as a solvent, coupling at a higher temperature, or incorporating pseudoproline dipeptides into your sequence.
Q4: How does the Moz group fit into an orthogonal protection strategy?
The Moz group is part of the acid-labile set of protecting groups. An orthogonal strategy involves using protecting groups that can be removed under different conditions. For example, you could use a base-labile Fmoc group for the N-terminus, acid-labile groups like Moz or Boc for side-chain protection of some residues, and a photolabile or fluoride-labile group for another specific side-chain modification.
Visualizing Workflows and Mechanisms
Diagram 1: General SPPS Cycle
Caption: A simplified workflow of the solid-phase peptide synthesis (SPPS) cycle.
Diagram 2: Moz Deprotection and Side Reaction Pathway
References
Technical Support Center: Monitoring 4-Methoxybenzyl Carbazate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-methoxybenzyl carbazate using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
Here are solutions to common issues encountered during the TLC analysis of this compound reactions.
Q: Why are my spots streaking or elongated on the TLC plate?
A: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[1] Try diluting your sample and spotting it again.[1]
-
Highly Polar Compounds: this compound and its potential products can be polar. If a compound is very polar, it may not move far from the baseline. To address this, you can increase the polarity of your mobile phase.[1]
-
Acidic or Basic Nature: Compounds with strongly acidic or basic groups can interact with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic or formic acid, 0.1–2.0%) or base (e.g., triethylamine, 0.1–2.0%, or ammonia in methanol/dichloromethane) to your mobile phase can resolve this.[1]
-
Inappropriate Spotting Solvent: If the sample is spotted in a highly polar solvent, it can lead to a ring shape instead of a tight spot. Ensure the spotting solvent is as non-polar as possible while still dissolving the sample.
Q: Why can't I see any spots on my developed TLC plate?
A: There are a few possible reasons for not seeing any spots:
-
Non-UV Active Compounds: Your compounds may not be visible under a UV lamp.[1] In this case, you will need to use a chemical stain for visualization.[1]
-
Sample Too Dilute: The concentration of your sample may be too low.[1][2] Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between each application.[1][2]
-
Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[1][2] If the baseline is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[2]
-
Compound Volatility: The compounds might have evaporated from the plate, which can be an issue if heating is used for visualization.[1][3]
Q: My spots are either too close to the baseline or too close to the solvent front. What should I do?
A: This indicates that the polarity of your mobile phase is not optimal for separating your compounds.
-
Spots Near Baseline (Low Rf): Your eluent is not polar enough.[1] Increase the proportion of the polar solvent in your mobile phase.[1]
-
Spots Near Solvent Front (High Rf): Your eluent is too polar.[1] Decrease the proportion of the polar solvent or choose a less polar solvent.[1]
TLC Stains for Visualization
If your compounds are not UV-active, you will need to use a stain. Here are some common stains that can be used.
| Stain | Preparation | Use and Appearance |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[4] | A good general stain for compounds that can be oxidized, such as alcohols and unsaturated compounds. It produces yellow spots on a purple background. |
| p-Anisaldehyde | Add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde to 350 mL of ice-cold ethanol. Cautiously add 50 mL of concentrated H₂SO₄.[4] | A general-purpose stain that often gives a range of colors for different compounds upon heating. It is particularly good for nucleophilic groups.[4] |
| Ceric Ammonium Molybdate (CAM) | Dissolve 0.5g Ce(NH₄)₂(NO₃)₆ and 24.0 g of (NH₄)₆Mo₇O₂₄·4H₂O in a mixture of water and 28 mL of concentrated H₂SO₄.[4] | A very universal and sensitive stain that produces blue-black spots on a light background upon heating.[5] |
| Iodine | Place a few crystals of iodine in a sealed chamber. | A non-destructive method where compounds (especially unsaturated ones) will absorb the iodine vapor and appear as brown spots.[3] The spots are often not permanent. |
TLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common TLC issues.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
This section addresses common problems that may arise during the HPLC analysis of this compound reactions.
Q: Why do my peaks have poor shape (tailing or fronting)?
A: Poor peak shape can compromise the accuracy of your results.
-
Peak Tailing: This is common for polar compounds like carbamates.[6] It can be caused by secondary interactions with the stationary phase.[6] To fix this, you can use an end-capped C18 column, lower the pH of the mobile phase (e.g., to 2.5-3.5) to suppress silanol interactions, or add a competing base like triethylamine (TEA) to the mobile phase.[6] Column degradation or contamination can also be a cause.[7][8]
-
Peak Fronting: This is often a result of sample overload. Try injecting a smaller volume or diluting your sample.
Q: My retention times are shifting. What is the cause?
A: Drifting retention times can make peak identification difficult.
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause.[8][9] Always prepare fresh mobile phase and ensure accurate measurements.[9]
-
Column Equilibration: The column may not be properly equilibrated.[9] Increase the column equilibration time before injecting your sample.[9]
-
Temperature Fluctuations: Poor temperature control can lead to retention time drift.[9] Use a column oven to maintain a consistent temperature.[9]
-
Flow Rate Changes: Check for leaks in the system or issues with the pump that could cause the flow rate to fluctuate.[8][9]
Q: I'm seeing baseline noise or drift. How can I fix this?
A: A stable baseline is crucial for accurate quantification.
-
Baseline Noise: This can be caused by air bubbles in the system or a contaminated detector cell.[9] Degas your mobile phase and purge the system.[9] You can also flush the detector cell.[9]
-
Baseline Drift: This often occurs during gradient elution and can be due to impurities in the mobile phase or a lack of column equilibration.[10] Ensure you are using high-purity solvents and allow sufficient time for the column to equilibrate.[10]
Q: How can I improve the resolution between my peaks?
A: If your peaks are not well-separated, you can try the following:
-
Change Mobile Phase Strength: For reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[6]
-
Change Mobile Phase Selectivity: Switching from methanol to acetonitrile, or vice versa, can alter the elution order and improve the resolution of co-eluting peaks.[6]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Change the Column: If other options fail, you may need a column with a different stationary phase or a longer column with smaller particles.[7]
Starting HPLC Conditions for Carbamate Analysis
This table provides a good starting point for developing an HPLC method for this compound and similar compounds.
| Parameter | Recommended Setting | Notes |
| HPLC System | Standard HPLC or UHPLC with UV or MS detector[6] | |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[6] | An end-capped column is recommended to minimize peak tailing.[6] |
| Mobile Phase A | Water with 0.1% formic acid[6] | Formic acid improves peak shape and is compatible with MS detectors.[6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[6] | |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a higher percentage (e.g., 95%) over 10-15 minutes.[6] | This is a general gradient; optimization will be necessary. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column[6] | |
| Column Temperature | 25-35 °C | A column heater is recommended for consistent retention times.[11] |
| Detector | UV at 220-230 nm[11][12][13] | Carbamates may lack a strong chromophore, so detection at low wavelengths is often necessary.[6] For higher sensitivity, consider a mass spectrometer (MS) or post-column derivatization with fluorescence detection.[6][14] |
HPLC Troubleshooting Workflow
Caption: A flowchart for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
TLC Analysis
Q: How do I perform a TLC analysis to monitor my this compound reaction?
A: Here is a detailed protocol for monitoring a reaction by TLC:[15][16]
Experimental Protocol: TLC Reaction Monitoring
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[16] Mark three lanes on the baseline: one for the starting material (SM), one for a co-spot (Co), and one for the reaction mixture (RM).[15][16]
-
Prepare Samples: Dilute your starting material in a suitable solvent.[16] Take a small aliquot of your reaction mixture and dilute it as well.
-
Spot the Plate:
-
Using a clean capillary tube, spot the diluted starting material on the 'SM' lane. Make the spot as small as possible.[16]
-
Using another clean capillary tube, spot the diluted reaction mixture on the 'RM' lane.[16]
-
For the 'Co' lane, first spot the starting material, let it dry, and then spot the reaction mixture on top of it.[16]
-
-
Develop the Plate: Pour your chosen mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline on the TLC plate).[16] Carefully place the spotted TLC plate into the chamber and cover it.[16]
-
Elute and Dry: Allow the solvent to ascend the plate until it is about 1 cm from the top.[16] Remove the plate from the chamber, immediately mark the solvent front with a pencil, and let the plate dry completely.[16]
-
Visualize:
-
View the plate under a UV lamp (254 nm).[16] Compounds with aromatic rings, like this compound, should appear as dark spots.[16] Circle the observed spots with a pencil.[16]
-
If spots are not visible or for better visualization, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde).[16]
-
-
Analyze: Compare the spots in the different lanes. As the reaction progresses, the spot corresponding to the starting material in the 'RM' lane should diminish in intensity, while a new spot for the product should appear and intensify.[15] The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.[15]
Workflow for Monitoring a Reaction by TLC
Caption: General workflow for monitoring a chemical reaction using TLC.
Q: What are the most suitable TLC stains for visualizing this compound and its reaction products?
A: For this compound, which contains an aromatic ring, UV visualization at 254 nm is the primary method. However, for compounds that are not UV-active or to get additional information from color changes, the following stains are recommended:
-
p-Anisaldehyde stain is an excellent choice as it reacts with many functional groups and often produces distinct colors, which can help differentiate between the starting material and the product.[4]
-
Potassium permanganate (KMnO₄) stain is also very useful, as it will react with any part of the molecule that can be oxidized.[4] This can be helpful to visualize both reactants and products.
-
Ceric Ammonium Molybdate (CAM) is a highly sensitive, general-purpose stain that will likely visualize all components of your reaction mixture.[5]
Q: My reaction is in a high-boiling point solvent like DMF or DMSO. How does this affect my TLC analysis?
A: High-boiling point solvents can cause significant streaking on the TLC plate, making it impossible to interpret.[17] To solve this, after spotting your sample on the TLC plate, place the plate under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[17]
Q: My starting material and product have very similar Rf values. How can I be sure the reaction is progressing?
A: When the Rf values are very close, the co-spot lane becomes crucial.[17] If the starting material and product are different, the co-spot will often appear as a single, slightly elongated spot (sometimes described as a "snowman" shape if they are just barely separated). If the reaction has not started, the co-spot will look identical to the starting material and reaction mixture spots. If the reaction is complete and the product has a similar Rf, the co-spot will show two very close or overlapping spots. Trying different solvent systems may also help to improve the separation.[17]
HPLC Analysis
Q: How do I set up a basic HPLC method for my this compound reaction?
A: The following protocol outlines the steps for setting up an HPLC analysis. Refer to the "Starting HPLC Conditions for Carbamate Analysis" table for specific parameters.
Experimental Protocol: HPLC Analysis
-
Prepare the Mobile Phase: Prepare your aqueous (A) and organic (B) mobile phases using HPLC-grade solvents. For example, 0.1% formic acid in water for A and 0.1% formic acid in acetonitrile for B.[6] Degas the mobile phases before use.
-
Prepare Samples:
-
Create a standard solution of your this compound starting material at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Take an aliquot from your reaction mixture and dilute it significantly with the mobile phase to a similar concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection to prevent clogging the column.
-
-
Set Up the HPLC System:
-
Perform Injections:
-
First, inject a blank (mobile phase) to ensure the system is clean.
-
Next, inject your starting material standard to determine its retention time.
-
Finally, inject your diluted reaction mixture sample.
-
-
Analyze the Chromatogram:
-
Identify the peak for your starting material in the reaction mixture chromatogram based on its retention time.
-
New peaks will correspond to your product(s) and any intermediates.
-
By comparing the peak area of the starting material over time, you can monitor the progress of the reaction. The disappearance of the starting material peak indicates the reaction is complete.
-
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. TLC stains [reachdevices.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. labcompare.com [labcompare.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 14. agilent.com [agilent.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Chromatography [chem.rochester.edu]
Technical Support Center: p-Methoxybenzyl (pMZ) Group Cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective cleavage of the p-methoxybenzyl (pMZ) protecting group while minimizing side reactions through the use of scavengers.
Frequently Asked Questions (FAQs)
Q1: What is the p-methoxybenzyl (pMZ) group and why is it used?
A1: The p-methoxybenzyl (pMZ or PMB) group is a widely used protecting group for hydroxyl and other nucleophilic functional groups in organic synthesis, particularly in the synthesis of peptides and complex molecules. Its popularity stems from its relative stability to a range of reaction conditions and the availability of orthogonal deprotection strategies, including acidolysis and oxidative cleavage.
Q2: What are the primary methods for pMZ group cleavage?
A2: There are two main strategies for the removal of the pMZ group:
-
Acid-mediated cleavage (Acidolysis): This is commonly performed using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF). The pMZ group is more acid-labile than the simple benzyl (Bzl) group due to the electron-donating methoxy substituent, which stabilizes the resulting carbocation.
-
Oxidative cleavage: This method offers an orthogonal approach to acid-labile protecting groups. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are typically used.[1] The electron-rich nature of the p-methoxybenzyl ether makes it susceptible to oxidation.[1]
Q3: What are the common side reactions during pMZ cleavage?
A3: The major side reaction during acid-mediated pMZ cleavage is the alkylation of nucleophilic residues by the p-methoxybenzyl carbocation generated in the reaction.[2] Sensitive amino acid side chains, such as those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are particularly susceptible to this modification. This can lead to the formation of undesired peptide adducts, reducing the yield and purity of the target molecule.
Q4: What is the role of a scavenger in pMZ cleavage?
A4: Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive p-methoxybenzyl carbocations as they are formed.[3] By reacting with these carbocations, scavengers prevent them from modifying the desired peptide product. The choice of scavenger is critical and depends on the amino acid sequence of the peptide.
Q5: How do I choose the right scavenger cocktail for my peptide?
A5: The selection of an appropriate scavenger cocktail is crucial and should be based on the amino acid composition of your peptide.
-
For peptides without sensitive residues: A simple mixture of TFA, water, and triisopropylsilane (TIS) is often sufficient.
-
For peptides containing Trp, Met, or Cys: These residues are highly nucleophilic and prone to alkylation. The inclusion of scavengers like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) is recommended.[4]
-
For peptides with multiple Arginine (Arg) residues protected with Pbf or Pmc: These protecting groups can be slow to cleave and also generate reactive carbocations. More potent scavenger mixtures, such as "Reagent K," may be required.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pMZ group cleavage, with a focus on identification and resolution using analytical techniques like mass spectrometry.
Issue 1: Incomplete Cleavage of the pMZ Group
-
Observation: Mass spectrometry (MS) analysis shows the presence of the starting material or partially deprotected intermediates.
-
Potential Causes:
-
Insufficient reaction time or temperature.
-
Inadequate concentration or strength of the cleavage reagent (e.g., TFA).
-
Steric hindrance around the pMZ-protected group.
-
-
Troubleshooting Steps:
-
Extend Reaction Time: Increase the cleavage reaction time in increments (e.g., 1-2 hours) and monitor the progress by HPLC or LC-MS.
-
Increase Temperature: If extending the time is ineffective, cautiously increase the reaction temperature. Note that this may also increase the rate of side reactions.
-
Optimize Cleavage Cocktail: For TFA-mediated cleavage, ensure a high concentration of TFA (typically 95%). For particularly resistant groups, the addition of a stronger acid like trifluoromethanesulfonic acid (TFMSA) can be considered, though this increases the risk of side reactions.[4]
-
Issue 2: Presence of Adducts in Mass Spectrometry Data
-
Observation: MS analysis shows peaks corresponding to the desired peptide mass plus unexpected additions.
-
Potential Causes & Identification:
-
Alkylation by p-methoxybenzyl group: A mass addition of +121 Da corresponds to the attachment of a p-methoxybenzyl group to a nucleophilic residue.
-
Alkylation by other protecting groups: A common side reaction is t-butylation from Boc or tBu protecting groups, resulting in a mass addition of +56 Da .[4]
-
-
Troubleshooting Steps:
-
Improve Scavenging: The presence of these adducts indicates that the scavenger cocktail is not effectively trapping the reactive carbocations.
-
For p-methoxybenzyl adducts, increase the concentration or add a more effective scavenger like thioanisole or EDT.
-
For t-butyl adducts, ensure an adequate amount of a silane scavenger like TIS is present.
-
-
Optimize Scavenger Cocktail: Select a scavenger cocktail that is appropriate for the sensitive residues in your peptide sequence (see Table 1).
-
Issue 3: Oxidation of Sensitive Residues
-
Observation: MS analysis shows a mass addition of +16 Da or +32 Da , corresponding to the oxidation of Met or Cys residues to the sulfoxide or sulfone, respectively.
-
Potential Causes:
-
Air oxidation during the cleavage or work-up.
-
Presence of oxidizing impurities in the reagents.
-
-
Troubleshooting Steps:
-
Use Reducing Scavengers: Include a thiol-based scavenger such as EDT or DTT in the cleavage cocktail to maintain a reducing environment.
-
Degas Solvents: Ensure that all solvents, particularly the ether used for precipitation, are degassed to remove dissolved oxygen.
-
Work under Inert Atmosphere: Perform the cleavage and work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
-
Data Presentation: Scavenger Cocktail Performance
The following table provides a qualitative and semi-quantitative summary of the effectiveness of common scavenger cocktails in preventing side reactions during TFA-mediated cleavage.
| Scavenger Cocktail (v/v/v) | Target Residues | Effectiveness in Preventing Alkylation | Notes |
| TFA/H₂O/TIS (95:2.5:2.5) | General purpose, Arg(Pbf) | Moderate | Standard cocktail for peptides without highly sensitive residues. |
| TFA/Thioanisole/EDT/Anisole (90:5:3:2) (Reagent R) | Trp, Met, Cys | High | Effective for peptides with multiple sensitive residues.[4] Thioanisole helps accelerate Arg(Pmc/Pbf) deprotection. |
| TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) (Reagent K) | Trp, Met, Cys, Arg(Pmc/Mtr) | Very High | A robust and widely used cocktail for complex peptides. |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | Cys | High | Shown to reduce S-t-butylation of Cysteine.[4] |
| TFA/TIS/H₂O/DTT (88:2:5:5) (Reagent L) | Cys | High | DTT is a strong reducing agent, effective in preventing Cys oxidation.[4] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated pMZ Cleavage
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with dichloromethane (DCM) to swell it and remove any residual solvents.
-
-
Cleavage Reaction:
-
Prepare the desired cleavage cocktail fresh (e.g., TFA/H₂O/TIS, 95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolate the peptide precipitate by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
-
-
Analysis:
-
Analyze the crude peptide by HPLC and mass spectrometry to determine purity and confirm the molecular weight.
-
Protocol 2: Oxidative Cleavage of pMZ Group using DDQ
-
Reaction Setup:
-
Dissolve the pMZ-protected substrate in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution in an ice bath.
-
-
DDQ Addition:
-
Add DDQ (typically 1.1-1.5 equivalents) to the cooled solution.
-
The reaction mixture will typically turn dark.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel chromatography.
-
Visualizations
Caption: Mechanism of acid-mediated pMZ cleavage and scavenger action.
Caption: Troubleshooting workflow for pMZ cleavage side reactions.
References
Technical Support Center: Orthogonal Deprotection Strategies Involving the p-Methoxybenzyl (pMZ) Group
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with the p-methoxybenzyl (pMZ or PMB) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the p-methoxybenzyl (pMZ) group and why is it used in synthesis?
A1: The p-methoxybenzyl (pMZ or PMB) group is a widely used protecting group for various functional groups, particularly alcohols, but also amines, thiols, and carboxylic acids.[1][2] It is favored for its relative stability under a range of reaction conditions and, most importantly, for the unique and mild deprotection methods it allows, which are often orthogonal to other common protecting groups.[1][2] The electron-donating methoxy group on the benzene ring makes the pMZ group more susceptible to oxidative cleavage compared to a standard benzyl (Bn) group, enabling selective removal.[2][3]
Q2: What does "orthogonal deprotection" mean in the context of the pMZ group?
A2: Orthogonal deprotection is a strategy that allows for the selective removal of one protecting group in a molecule containing multiple, different protecting groups, without affecting the others.[4][5][6] An orthogonal set of protecting groups is cleaved under distinct reaction conditions (e.g., acid vs. base vs. oxidation).[7] The pMZ group is a valuable component of such strategies because it can be removed under mildly oxidative conditions (e.g., with DDQ), which leave many other groups like tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), silyl ethers (e.g., TBS), and even benzyl (Bn) ethers intact.[2][8][9]
Q3: What are the primary methods for removing a pMZ protecting group?
A3: The pMZ group can be cleaved under several conditions, providing synthetic flexibility:
-
Oxidative Cleavage: This is the most common and selective method. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are highly effective.[3][10] DDQ is particularly popular due to its mildness and high selectivity for pMZ over other benzyl-type ethers.[2]
-
Acidic Hydrolysis: The pMZ group is more acid-labile than a standard benzyl ether and can be removed with strong acids like trifluoroacetic acid (TFA).[11][12] However, this method is not orthogonal to other acid-sensitive groups like Boc or TBS ethers.
-
Catalytic Hydrogenolysis: Like benzyl groups, the pMZ group can be removed by hydrogenation (e.g., H₂ with a Palladium catalyst).[1][12] This method is not orthogonal to other reducible groups such as alkenes, alkynes, or benzyl ethers.
Q4: How can I selectively deprotect a pMZ group in the presence of a standard Benzyl (Bn) group?
A4: Selective deprotection of pMZ in the presence of a Bn group is a key advantage of the pMZ group. This is typically achieved using oxidative conditions. Treatment with DDQ will selectively cleave the more electron-rich pMZ ether while leaving the Bn ether untouched.[2][10] Similarly, ceric ammonium nitrate (CAN) can also achieve this selective deprotection.[10]
Q5: Is the pMZ group stable to basic conditions?
A5: Yes, the pMZ group, being an ether linkage, is generally stable to a wide range of basic conditions, including those used for the deprotection of ester-based groups (e.g., acetate, benzoate) or the Fmoc group (e.g., piperidine).[4][5] This stability makes it an excellent choice for multi-step syntheses that involve base-mediated reactions.
Troubleshooting Guides
Issue 1: My pMZ deprotection with DDQ is incomplete or giving low yields.
-
Potential Cause 1: Degraded DDQ Reagent. DDQ is sensitive to moisture. Over time, a bottle that has been opened multiple times can lose activity.
-
Solution: Use a fresh bottle of DDQ or recrystallize the old reagent. Store DDQ in a desiccator.
-
-
Potential Cause 2: Insufficient Equivalents of DDQ. The reaction stoichiometry requires at least one equivalent of DDQ.
-
Solution: Increase the equivalents of DDQ incrementally (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
-
Potential Cause 3: Presence of Water. While the mechanism requires water for the final hydrolysis step, the reaction is typically run in an anhydrous solvent like dichloromethane (DCM) with a controlled amount of water added (often as a co-solvent, e.g., DCM:H₂O 18:1).[2] Excess water can sometimes interfere with the reaction.
-
Solution: Ensure your primary solvent (DCM) is dry. Use a buffered aqueous solution if your substrate is pH-sensitive.
-
-
Potential Cause 4: Steric Hindrance. A sterically congested pMZ ether may react more slowly.
-
Solution: Increase the reaction time and/or gently warm the reaction mixture (e.g., to 40 °C), while carefully monitoring for side product formation.
-
Issue 2: I am observing side reactions during DDQ deprotection.
-
Potential Cause: Oxidation of Other Functional Groups. DDQ is a strong oxidant. Electron-rich aromatic rings or other easily oxidizable groups in your molecule may react.[2]
-
Solution: Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. If side reactions persist, consider an alternative deprotection method if orthogonality is not a concern. The byproduct, p-methoxybenzaldehyde, can also sometimes react with nucleophilic sites on the deprotected product.[2] Adding a scavenger is not standard practice but could be explored in specific cases.
-
Issue 3: My acid-catalyzed deprotection with TFA is failing or cleaving other groups.
-
Potential Cause 1: Insufficient Acid Strength. While pMZ is acid-labile, complete cleavage may require harsh conditions, especially for stubborn substrates.[12]
-
Potential Cause 2: Non-Orthogonality. TFA is a strong, non-selective acid. It will readily cleave other acid-sensitive protecting groups such as Boc, Trt, acetals, and silyl ethers (TBS, TIPS).[8][11]
-
Solution: This method is fundamentally not orthogonal to other acid-labile groups. If you need to preserve these groups, you must use an orthogonal method like oxidative cleavage with DDQ.
-
Data Presentation
Table 1: Summary of Common Deprotection Conditions for the pMZ Group
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Time | Orthogonality Notes |
| Oxidative | DDQ (1.1 - 1.5 eq.) | DCM / H₂O (e.g., 18:1) | 0 °C to RT | 0.5 - 3 h | Excellent. Orthogonal to Bn, silyl ethers, Boc, Fmoc, esters, amides.[2][10] |
| CAN (2.0 - 2.5 eq.) | CH₃CN / H₂O (e.g., 3:1) | 0 °C | 0.5 - 2 h | Good. Orthogonal to Bn, but can affect other oxidatively sensitive groups.[10] | |
| Acid-Catalyzed | TFA / DCM (e.g., 1:1) | Dichloromethane (DCM) | RT | 1 - 4 h | Poor. Cleaves other acid-labile groups (Boc, TBS, acetals).[11] |
| Hydrogenolysis | H₂ (1 atm or higher), 10% Pd/C (10 mol%) | MeOH, EtOH, or EtOAc | RT | 2 - 16 h | Poor. Cleaves other reducible groups (Bn, Cbz, alkenes, alkynes).[1] |
Table 2: Orthogonal Compatibility of pMZ with Common Protecting Groups
| Protecting Group | Deprotection Reagent for this Group | Stability of pMZ Group? | Deprotection Reagent for pMZ Group | Stability of this Group? |
| Boc | TFA or HCl | No (cleaved) | DDQ | Yes (stable) |
| Fmoc | 20% Piperidine in DMF | Yes (stable) | DDQ | Yes (stable) |
| Cbz (Z) | H₂, Pd/C | No (cleaved) | DDQ | Yes (stable) |
| Bn | H₂, Pd/C | No (cleaved) | DDQ or CAN | Yes (stable) |
| TBS/TIPS | TBAF or HF | Yes (stable) | DDQ | Yes (stable) |
| Ac/Bz (Esters) | K₂CO₃/MeOH or LiOH | Yes (stable) | DDQ | Yes (stable) |
| Alloc | Pd(PPh₃)₄, Phenylsilane | Yes (stable) | DDQ | Yes (stable) |
Visualizations
Caption: Logic of orthogonal deprotection of a pMZ and Boc protected molecule.
Caption: Troubleshooting workflow for incomplete pMZ deprotection using DDQ.
Caption: Simplified mechanism for oxidative deprotection of pMZ with DDQ.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Oxidative Deprotection of a pMZ-Protected Alcohol using DDQ
-
Preparation: Dissolve the pMZ-protected substrate (1.0 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 equivalents) portion-wise over 5 minutes. The reaction mixture will typically turn dark green or brown.
-
Reaction: Stir the mixture vigorously at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, which may contain reduced DDQ and p-methoxybenzaldehyde, is purified by flash column chromatography.
Protocol 2: General Procedure for Acid-Catalyzed Deprotection using TFA
Disclaimer: This method is not orthogonal to other acid-sensitive groups.
-
Preparation: Dissolve the pMZ-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[13]
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).[13] If the substrate is particularly sensitive, a lower concentration (e.g., 20% TFA) may be attempted first.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress every 30 minutes using TLC or LC-MS. The reaction is usually complete in 1-2 hours.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (in vacuo). To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene or DCM (3 times).[13]
-
Isolation: The product is typically obtained as a TFA salt. It can be used as is or neutralized by dissolving in a suitable solvent and adding a mild base (e.g., saturated NaHCO₃ or a tertiary amine like triethylamine) followed by extraction. Further purification by chromatography may be necessary.
Protocol 3: Selective Deprotection of pMZ in the Presence of a Benzyl (Bn) Group using CAN
-
Preparation: Dissolve the substrate containing both pMZ and Bn ethers (1.0 equivalent) in acetonitrile (CH₃CN) to a concentration of ~0.05 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of ceric ammonium nitrate (CAN) (2.2 equivalents) in water. Add the aqueous CAN solution dropwise to the stirred substrate solution at 0 °C.
-
Reaction: Stir the reaction at 0 °C, monitoring carefully by TLC for the disappearance of the starting material. The reaction is often rapid (complete in under 30 minutes). Avoid letting the reaction warm or run for too long to minimize potential side reactions.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Work-up: Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography to isolate the desired product with the Bn group intact.
References
- 1. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Protective Groups [organic-chemistry.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Overcoming aggregation in SPPS with Moz-protected amino acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using p-methoxybenzyloxycarbonyl (Moz) protected amino acids to overcome on-resin aggregation during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What defines a "difficult sequence" in SPPS and what are the signs of aggregation?
A1: A "difficult sequence" in SPPS refers to a peptide chain prone to poor solvation and aggregation while attached to the solid support. This aggregation is primarily caused by strong inter- or intramolecular hydrogen bonds that form stable secondary structures, such as β-sheets.[] Peptides rich in hydrophobic or β-branched amino acids (e.g., Val, Leu, Ile, Phe) are often categorized as difficult.[][2]
Common signs of on-resin aggregation include:
-
Incomplete or slow coupling reactions: The incoming amino acid cannot efficiently access the N-terminal amine of the growing peptide, resulting in a positive Kaiser test even after extended reaction times.[]
-
Slow or incomplete N-terminal deprotection: The protecting group is not fully removed, leading to deletion sequences.[]
-
Resin shrinking or clumping: The peptide-resin matrix fails to swell properly, which indicates poor solvation.
-
A sudden drop in reaction kinetics: A noticeable decrease in the speed of both deprotection and coupling steps.[]
Q2: What is the Moz-protecting group and how does it help mitigate aggregation?
A2: The Moz (p-methoxybenzyloxycarbonyl) group is a temporary protecting group for the α-amino group of an amino acid, utilized within a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. Its primary role in mitigating aggregation is to act as a backbone modification. The bulky nature of the Moz group disrupts the hydrogen bonding patterns between peptide chains that are responsible for the formation of secondary structures like β-sheets.[] By introducing this steric hindrance, the Moz group helps maintain the growing peptide in a more solvated and accessible state for subsequent deprotection and coupling steps.
Q3: When should I consider using Moz-protected amino acids?
A3: You should proactively consider using a backbone protection strategy with Moz-amino acids when your target peptide exhibits characteristics of a difficult sequence.[] This includes:
-
Sequences with a high content of hydrophobic or β-branched amino acids.[][2]
-
Peptides known to adopt β-sheet conformations, such as amyloidogenic sequences.
-
Long peptides (typically >15 residues) that lack natural structure-disrupting residues like proline.[]
-
When predictive algorithms suggest a high propensity for aggregation.
Q4: What are the advantages of the Moz group compared to the standard Boc group?
A4: The primary advantage of the Moz-group over the standard Boc-group is that it can be removed under milder acidic conditions. The Moz-group is rapidly and completely cleaved with 5-10% Trifluoroacetic Acid (TFA) in Dichloromethane (CH₂Cl₂), whereas the Boc group typically requires harsher conditions like 50% TFA in DCM.[3] This makes the Moz group beneficial when synthesizing peptides with acid-sensitive residues.
Troubleshooting Guides
Issue 1: My Kaiser test is positive after a coupling step, indicating aggregation is inhibiting the reaction.
-
Question: I am synthesizing a hydrophobic peptide, and the Kaiser test remains positive (blue beads) after a standard coupling time. What should I do?
-
Answer: A positive Kaiser test indicates the presence of unreacted free amines, a common symptom of on-resin aggregation hindering the coupling reaction.[]
-
Extend Reaction Time: First, try extending the coupling time (e.g., from 1 hour to 2 hours) or performing a "double coupling" by repeating the coupling step with fresh, newly activated amino acid and coupling reagents.[4]
-
Improve Solvation: If aggregation is severe, consider washing the resin with a chaotropic salt solution, such as 0.4 M LiCl in DMF, before the coupling step. This can help break up existing secondary structures.
-
Incorporate a Moz-Amino Acid: For known difficult regions, proactively replace a standard Boc-protected amino acid with its Moz-protected counterpart at strategic locations (e.g., every 6th residue) to disrupt aggregation from forming.[2] See Protocol 1 for implementation.
-
Issue 2: The synthesis is failing (low yield/purity) towards the end of a long peptide sequence.
-
Question: My synthesis of a 25-residue peptide is proceeding well initially, but I'm seeing a significant drop in efficiency and an increase in deletion sequences in the final third of the sequence. How can Moz-amino acids help?
-
Answer: This is a classic sign of cumulative aggregation, where the growing peptide chain collapses onto itself, preventing reagents from accessing the reaction site.
-
Proactive Strategy: The most effective solution is to re-synthesize the peptide and incorporate structure-disrupting Moz-protected amino acids at regular intervals (e.g., every 5-6 residues) within the aggregation-prone region.[2] This maintains peptide solvation throughout the synthesis.
-
Test Cleavages: For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate steps (e.g., after 10, 15, and 20 residues) to monitor the synthesis quality. This allows for the early detection of aggregation problems before wasting significant time and resources.
-
Data Presentation
Table 1: Comparison of Common α-Amine Protecting Groups in SPPS
| Protecting Group | Abbreviation | Chemistry | Deprotection Conditions | Key Advantages | Primary Use Case |
| p-Methoxybenzyloxycarbonyl | Moz | Boc/Bzl | 5-10% TFA in CH₂Cl₂[3] | Milder acid cleavage than Boc; disrupts aggregation. | Backbone protection in Boc-SPPS for difficult sequences. |
| tert-Butyloxycarbonyl | Boc | Boc/Bzl | 25-50% TFA in CH₂Cl₂ | Robust, well-established chemistry. | Standard Boc-SPPS; can be better for some difficult sequences than Fmoc.[5] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc/tBu | 20% Piperidine in DMF | Orthogonal to acid-labile side-chain protecting groups; milder overall cleavage from resin.[5] | Standard method for modern SPPS, especially for complex peptides with PTMs.[5] |
Experimental Protocols
Protocol 1: Manual SPPS Cycle for a Difficult Sequence Using a Moz-Protected Amino Acid (Boc-Strategy)
This protocol outlines a single cycle of amino acid addition, highlighting the incorporation of a Moz-protected residue to disrupt aggregation.
Materials:
-
Peptide-resin (e.g., Boc-Gly-PAM resin)
-
Boc-protected amino acids
-
Moz-protected amino acid (e.g., Moz-Val-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Boc Deprotection Solution: 50% TFA in CH₂Cl₂ (DCM)
-
Moz Deprotection Solution: 10% TFA in CH₂Cl₂ (DCM)
-
Neutralization Solution: 10% DIPEA in DCM
-
Washing Solvents: DCM, Isopropanol (IPA), DMF
Procedure (Starting with N-terminal Boc-deprotected peptide-resin):
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual reagents from the previous cycle.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the desired Moz-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal volume of DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
-
Coupling:
-
Immediately add the activated Moz-amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test (see Protocol 2) to check for completion of the coupling.
-
If the test is negative (beads are colorless/yellow), proceed to washing. Wash the resin with DMF (3x), IPA (3x), and DCM (3x).
-
If the test is positive (beads are blue), perform a second coupling (double coupling) with freshly activated amino acid for another 1-2 hours.
-
-
Moz-Group Deprotection:
-
Add the 10% TFA in DCM solution to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh portion of 10% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
-
Washing and Neutralization:
-
Wash the resin with DCM (3x) and IPA (3x).
-
Wash with the neutralization solution (10% DIPEA in DCM) for 2 minutes (2x).
-
Wash the resin with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.
-
Note: For subsequent cycles using standard Boc-amino acids, use the 50% TFA in DCM solution for the deprotection step.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine
-
Washing solvent: Ethanol
Procedure:
-
Take a small sample of the peptide-resin (a few beads) from the reaction vessel and place it in a small glass test tube.
-
Wash the beads with ethanol (2x) to remove residual DMF.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100°C for 3-5 minutes.
-
Observe the color of the beads.
-
Blue/Purple beads: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads: Negative result, indicating complete coupling.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: 4-Methoxybenzyl Carbazate vs. tert-Butyl Carbazate in SPPS
For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is a critical determinant of success. This guide provides a comprehensive comparison of two key reagents used in the synthesis of peptide hydrazides: 4-Methoxybenzyl carbazate and tert-butyl carbazate.
In the realm of SPPS, the generation of C-terminal peptide hydrazides is a crucial step for various applications, including the synthesis of cyclic peptides and the use of native chemical ligation. Both 4-Methoxybenzyl (Moz) carbazate and tert-butyl (Boc) carbazate serve as precursors for introducing the hydrazide functionality, yet their distinct chemical properties influence their performance in terms of deprotection conditions, yield, and purity of the final peptide. This comparison aims to provide a data-driven overview to inform the selection of the optimal reagent for specific synthetic needs.
At a Glance: Key Differences and Applications
| Feature | This compound (Moz-NHNH₂) | tert-Butyl Carbazate (Boc-NHNH₂) |
| Protecting Group | 4-Methoxybenzyloxycarbonyl (Moz) | tert-Butoxycarbonyl (Boc) |
| Primary Application in SPPS | Protection of the hydrazide function for peptide hydrazide synthesis. | Protection of the hydrazide function for peptide hydrazide synthesis.[1] |
| Deprotection Condition | Acid-labile; typically cleaved with moderate to strong acids (e.g., TFA). | Acid-labile; readily cleaved with moderate acids (e.g., TFA).[2][3] |
| Orthogonality | Orthogonal to base-labile protecting groups (e.g., Fmoc). | Orthogonal to base-labile protecting groups (e.g., Fmoc). |
| Potential Side Reactions | Formation of the 4-methoxybenzyl cation during cleavage, which can modify sensitive residues. | Formation of the tert-butyl cation during cleavage, which can lead to alkylation of sensitive residues. |
Performance Comparison: A Data-Driven Analysis
While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, analysis of individual studies allows for a qualitative and semi-quantitative assessment of the two carbazates.
| Parameter | This compound | tert-Butyl Carbazate |
| Peptide Hydrazide Yield | Generally reported to provide good to high yields. For instance, a 40-mer peptide synthesized on a resin functionalized with a carbazate linker yielded 17% of the purified product.[4] Another study on the synthesis of modelin-5 hydrazide reported a 34% isolated yield.[5] | Also known to produce good yields. |
| Purity of Crude Peptide | Purity is dependent on the successful removal of the Moz group and scavengers. | Purity can be affected by side reactions from the tert-butyl cation. |
| Deprotection Efficiency | Cleavage is effective with TFA-based cocktails. | Efficiently cleaved with standard TFA cocktails. |
| Side Reaction Profile | The 4-methoxybenzyl cation generated during cleavage requires efficient scavenging to prevent modification of sensitive amino acids like Tryptophan and Methionine. | The tert-butyl cation is a known electrophile that can alkylate nucleophilic residues. The use of scavengers is crucial. |
Experimental Workflows and Chemical Logic
The synthesis of peptide hydrazides using either carbazate on a 2-chlorotrityl chloride (2-CTC) resin follows a similar workflow, with the key difference being the specific deprotection conditions required for the final cleavage of the protecting group from the hydrazide.
The core of the process involves the initial attachment of the carbazate to the resin, followed by standard Fmoc-based peptide elongation, and concluding with the cleavage and deprotection of the final peptide hydrazide.
Detailed Experimental Protocols
Protocol 1: Attachment of Carbazate to 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is adaptable for both this compound and tert-butyl carbazate.
-
Resin Swelling: Swell 1.0 g of 2-CTC resin (1.6 mmol/g) in anhydrous dichloromethane (DCM) (10 mL) for 30-60 minutes in a synthesis vessel.[6]
-
Carbazate Solution Preparation: In a separate flask, dissolve 2-4 equivalents of either this compound or tert-butyl carbazate relative to the resin's substitution capacity in anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the carbazate solution to the resin, followed by the addition of 4-5 equivalents of N,N-Diisopropylethylamine (DIPEA). Agitate the mixture at room temperature for 2-4 hours.[6]
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of methanol (MeOH) to the vessel and agitate for an additional 30 minutes.[6]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).[6]
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: Standard Fmoc-SPPS Cycles
Following the attachment of the carbazate, the peptide chain is elongated using standard Fmoc-SPPS protocols. This involves iterative cycles of Fmoc deprotection (typically with 20% piperidine in DMF) and coupling of the next Fmoc-protected amino acid.
Protocol 3: Cleavage and Deprotection of the Peptide Hydrazide
The final step involves cleaving the peptide from the resin and removing the Moz or Boc protecting group from the hydrazide, as well as any acid-labile side-chain protecting groups.
For tert-Butyl Carbazate (Boc-protected hydrazide):
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). Add the cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to collect the crude peptide, wash with cold ether, and dry. Purify the peptide using reverse-phase HPLC.
For this compound (Moz-protected hydrazide):
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage: A similar TFA-based cocktail can be used. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). The cleavage time is typically 1-3 hours at room temperature.[7]
-
Peptide Precipitation and Purification: Follow the same procedure as for the Boc-protected hydrazide.
Side Reactions and Mitigation Strategies
A critical consideration in the final cleavage step for both carbazates is the generation of reactive carbocations.
The electrophilic carbocations generated from the cleavage of both Moz and Boc groups can lead to unwanted modifications of sensitive amino acid residues. The use of scavengers such as triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT) in the cleavage cocktail is essential to trap these reactive species and minimize side reactions.[8][9]
Conclusion: Making the Right Choice
Both this compound and tert-butyl carbazate are effective reagents for the synthesis of peptide hydrazides in SPPS. The choice between them may depend on several factors:
-
Cost and Availability: Tert-butyl carbazate is generally more common and may be more cost-effective.
-
Specific Peptide Sequence: For peptides containing highly sensitive residues, a careful evaluation of the potential for side reactions with the respective carbocations is necessary. While both generate reactive species, the specific reactivity and byproducts may differ.
-
Existing Laboratory Protocols: Familiarity and established protocols within a research group can also be a deciding factor.
Ultimately, a thorough understanding of the chemistry of each protecting group and careful optimization of the cleavage conditions are paramount to achieving high yields and purity of the desired peptide hydrazide. This guide provides the foundational knowledge and experimental frameworks to assist researchers in making an informed decision for their specific synthetic challenges.
References
- 1. glycopep.com [glycopep.com]
- 2. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Cbz vs. Moz Protecting Group: A Comparative Analysis for Researchers
In the landscape of synthetic organic chemistry, particularly in the synthesis of peptides and complex molecules, the strategic use of protecting groups is paramount. Among the carbamate-based protecting groups for amines, the Carboxybenzyl (Cbz or Z) group has long been a stalwart. However, its p-methoxy substituted analog, the p-Methoxybenzyloxycarbonyl (Moz or MeOZ) group, offers distinct advantages in specific synthetic contexts. This guide provides a comparative analysis of the Cbz and Moz protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Cbz and Moz Protecting Groups
The Cbz group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a reliable and robust means of temporarily masking the nucleophilicity of amines.[1] It is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The Moz group is a structural analog of the Cbz group, featuring a methoxy group at the para position of the benzyl ring. This electronic modification significantly influences the stability and cleavage conditions of the protecting group.
Comparative Data
The selection of a protecting group is critically dependent on its stability towards various reagents and conditions, as well as the ease and selectivity of its removal. The following tables summarize the key properties and comparative performance of the Cbz and Moz protecting groups.
| Property | Cbz (Carboxybenzyl) | Moz (p-Methoxybenzyloxycarbonyl) |
| Structure | ||
| Common Reagent | Benzyl chloroformate (Cbz-Cl) | p-Methoxybenzyl chloroformate (Moz-Cl), p-Methoxybenzyloxycarbonyl azide |
| Primary Deprotection | Catalytic Hydrogenolysis | Catalytic Hydrogenolysis |
| Relative Lability | Stable | More labile to hydrogenolysis than Cbz[1][2] |
| Acid Stability | Generally stable, but can be cleaved by strong acids (e.g., HBr in acetic acid)[3][4] | Less stable to acidic conditions than Cbz |
| Base Stability | Generally stable | Generally stable |
Table 1: General Properties of Cbz and Moz Protecting Groups
| Cleavage Method | Cbz Protected Amine | Moz Protected Amine |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Standard conditions (e.g., 1 atm H₂, RT) | Milder conditions, faster reaction times |
| Transfer Hydrogenolysis (e.g., HCOOH, Pd/C) | Effective | Highly effective under mild conditions |
| Strong Acid (e.g., HBr/AcOH) | Cleaved | Readily cleaved |
| Oxidative Cleavage (e.g., DDQ) | Not standard | Can be cleaved under specific oxidative conditions |
Table 2: Comparison of Deprotection Conditions
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies.
Cbz-Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve the primary amine in a mixture of DCM and water (1:1).
-
Add sodium carbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected amine.
Cbz-Deprotection via Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Moz-Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
p-Methoxybenzyloxycarbonyl azide (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the primary amine in DCM and add triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of p-methoxybenzyloxycarbonyl azide in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the Moz-protected amine.
Moz-Deprotection via Catalytic Hydrogenolysis
Materials:
-
Moz-protected amine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (1-5 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Moz-protected amine in methanol or ethyl acetate.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature. Due to the increased lability of the Moz group, the reaction is typically faster than the deprotection of a Cbz group.
-
Monitor the reaction closely by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualization of Key Concepts
To further clarify the relationships and processes described, the following diagrams are provided.
Discussion and Conclusion
The primary distinction between the Cbz and Moz protecting groups lies in the enhanced lability of the Moz group towards hydrogenolysis and acidic conditions. The electron-donating methoxy group on the benzyl ring of the Moz group facilitates the cleavage of the benzylic C-O bond. This increased reactivity allows for deprotection under milder conditions, which can be advantageous when dealing with sensitive substrates that may not tolerate the standard conditions required for Cbz removal.
Key considerations for choosing between Cbz and Moz:
-
Substrate Sensitivity: For molecules containing functional groups that are sensitive to prolonged hydrogenation or strong acids, the Moz group offers a milder deprotection alternative.
-
Orthogonality: While both Cbz and Moz are orthogonal to base-labile protecting groups like Fmoc and acid-labile groups like Boc (under carefully controlled conditions for Cbz), the increased acid lability of Moz might reduce its orthogonality with very acid-sensitive groups.[4]
-
Reaction Kinetics: When faster deprotection times are desired, the Moz group is the preferred choice for hydrogenolysis.
References
A Comparative Guide to the Selective Cleavage of the p-Methoxybenzyl (pMZ) Group
For Researchers, Scientists, and Drug Development Professionals
The p-methoxybenzyl (pMZ or PMB) group is a versatile and widely used protecting group for hydroxyl and other functional groups in multi-step organic synthesis. Its popularity stems from its general stability under a variety of reaction conditions and, most importantly, its susceptibility to selective cleavage under specific, mild conditions. This orthogonality allows for the deprotection of the pMZ group while other protecting groups remain intact, a crucial feature in the synthesis of complex molecules.
This guide provides an objective comparison of the performance of various methods for the selective cleavage of the pMZ group in the presence of other common protecting groups, supported by experimental data.
Orthogonality of the pMZ Protecting Group
The key to the utility of the pMZ group is its unique electronic properties. The electron-donating methoxy group at the para position makes the benzylic position more susceptible to oxidation and acid-catalyzed cleavage compared to an unsubstituted benzyl (Bn) group. This difference in reactivity is the foundation of its selective removal. The following diagram illustrates the concept of orthogonal protection, where the pMZ group can be cleaved under specific conditions that do not affect other protecting groups on the molecule.
Caption: Orthogonal cleavage of the pMZ group.
Comparison of pMZ Cleavage Methods
The selective removal of the pMZ group can be achieved under various conditions, primarily oxidative and acidic. The choice of method depends on the other functional and protecting groups present in the molecule.
Oxidative Cleavage
Oxidative cleavage is the most common and selective method for pMZ deprotection. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and ceric ammonium nitrate (CAN) are highly effective.[1][2] Simple benzyl ethers are significantly less reactive under these conditions, allowing for high selectivity.[2]
Data Summary: Oxidative Cleavage of pMZ Ethers
| Substrate with Other Protecting Groups | Reagent (equivalents) | Solvent | Temp. (°C) | Time (h) | pMZ Cleavage Yield (%) | Stability of Other Groups | Reference |
| pMZ-OR, Bn-OR' | DDQ (1.1-1.5) | CH₂Cl₂/H₂O | RT | 1-3 | >90 | Bn group stable | [1][2] |
| pMZ-OR, TBS-OR' | DDQ (1.2) | CH₂Cl₂/H₂O (18:1) | 0 to RT | 1 | 95 | TBS group stable | [1] |
| pMZ-OR, Ac-OR' | DDQ (1.5) | CH₂Cl₂/H₂O | RT | 2 | 88 | Acetyl group stable | |
| pMZ-OR, Bz-OR' | DDQ (1.3) | CH₂Cl₂/H₂O | RT | 1.5 | 92 | Benzoyl group stable | [1] |
| pMZ-OR, MOM-OR' | DDQ (1.2) | CH₂Cl₂/H₂O | RT | 3 | 90 | MOM group stable | [1] |
| pMZ-OR, THP-OR' | DDQ (1.2) | CH₂Cl₂/H₂O | RT | 2 | 89 | THP group stable | [1] |
| pMZ-protected Indole, Bn-OR' | DDQ (2.2) | Toluene/H₂O | 80 | 71 | 79 | Benzyl group stable | [3] |
Acidic Cleavage
While pMZ ethers are generally stable to mild acidic conditions, they can be cleaved with strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH).[4] This method can be advantageous when oxidative conditions are not suitable. Selectivity can be achieved in the presence of more acid-stable groups like tert-butyldiphenylsilyl (TBDPS) ethers.[5]
Data Summary: Acidic Cleavage of pMZ Ethers
| Substrate with Other Protecting Groups | Reagent | Solvent | Temp. (°C) | Time | pMZ Cleavage Yield (%) | Stability of Other Groups | Reference |
| pMZ-OR, Bn-OR' | 10% TFA | CH₂Cl₂ | RT | 0.5 | 85 | Benzyl group stable | |
| pMZ-OR, TBDPS-OR' | cat. HCl in HFIP/CH₂Cl₂ | HFIP/CH₂Cl₂ | RT | 0.25 | 89 | TBDPS group stable | [5] |
| pMZ-OR, Nap-OR' | cat. HCl in HFIP/CH₂Cl₂ | HFIP/CH₂Cl₂ | RT | 0.25 | >90 | Nap group stable | [5] |
| pMZ-OR, Boc-N | TFA/DCM (1:1) | CH₂Cl₂ | 0 | 1 | >90 | Boc group also cleaved | |
| pMZ-OR, TBS-OR' | 5% TFA | CH₂Cl₂ | RT | 1 | Partial cleavage of TBS | TBS group partially cleaved | [5] |
Experimental Protocols
General Procedure for Oxidative Cleavage of pMZ Ethers with DDQ
The following workflow outlines a typical experimental procedure for the selective deprotection of a pMZ ether using DDQ.
Caption: DDQ-mediated pMZ deprotection workflow.
Detailed Protocol:
-
Dissolve the p-methoxybenzyl ether (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1-1.5 equiv) portionwise. The reaction mixture will typically turn dark.[1]
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
General Procedure for Acid-Catalyzed Cleavage of pMZ Ethers with TFA
Detailed Protocol:
-
Dissolve the p-methoxybenzyl ether (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, typically 10-50% v/v in CH₂Cl₂) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the progress of the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Conclusion
The p-methoxybenzyl group is an invaluable tool in modern organic synthesis due to its unique deprotection profile. The selective cleavage of the pMZ group, particularly through oxidative methods with DDQ, offers a high degree of orthogonality, allowing for the deprotection of hydroxyl groups in the presence of a wide array of other protecting groups. While acidic cleavage is also a viable option, careful consideration of the acid lability of other protecting groups within the molecule is essential. The data and protocols presented in this guide provide a framework for researchers to make informed decisions when planning and executing synthetic strategies involving the pMZ protecting group.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Navigating the Maze of Peptide Analysis: A Comparative Guide to Mass Spectrometry of p-Methoxybenzyl (pMZ) Protected Peptides
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount. The choice of protecting groups during peptide synthesis is a critical factor that can significantly influence the outcome of mass spectrometric analysis. This guide provides an objective comparison of the performance of the p-methoxybenzyl (pMZ) protecting group in mass spectrometry against other common alternatives, supported by experimental data and detailed methodologies.
The p-methoxybenzyl (pMZ or PMB) group is frequently employed as a protecting group for the side chains of amino acids such as serine, threonine, and tyrosine during solid-phase peptide synthesis (SPPS). Its acid lability allows for its removal during the final cleavage from the resin, typically with trifluoroacetic acid (TFA). However, this inherent characteristic also presents both challenges and opportunities in the context of mass spectrometry. Understanding the behavior of the pMZ group under ionization and fragmentation conditions is crucial for accurate peptide characterization.
Performance Comparison of Side-Chain Protecting Groups in Mass Spectrometry
The ideal protecting group for mass spectrometry applications should be stable during ionization to allow for the detection of the intact protected peptide, yet exhibit predictable fragmentation patterns to aid in sequence analysis. Here, we compare the pMZ group with other commonly used protecting groups.
| Protecting Group | Lability in MS | Common Neutral Loss (Da) | Impact on Ionization | Potential Side Reactions/Interferences |
| p-Methoxybenzyl (pMZ/PMB) | High (Acid-labile) | 121.06 (p-methoxybenzyl) | May suppress ionization in some cases | In-source decay, complex spectra due to partial deprotection |
| tert-Butyl (tBu) | Moderate | 56.06 (isobutylene) | Generally minimal | Stable under typical ESI conditions |
| Trityl (Trt) | High (Acid-labile) | 243.12 (trityl cation) | Can enhance ionization in some cases | Significant in-source fragmentation |
| Acetamidomethyl (Acm) | High (Requires specific cleavage) | 71.04 (acetamidomethyl) | Minimal | Stable under standard MS conditions, requires specific cleavage reagents |
Data Interpretation: The high acid lability of the pMZ group can lead to its partial or complete cleavage in the acidic environment of the electrospray ionization (ESI) source or during collision-induced dissociation (CID). This results in a characteristic neutral loss of approximately 121.06 Da, corresponding to the p-methoxybenzyl moiety. While this predictable loss can be a useful diagnostic tool, it can also complicate spectral interpretation by generating multiple species from a single peptide, potentially suppressing the signal of the intact protected peptide. In contrast, the more stable tert-butyl (tBu) group shows less in-source decay, leading to cleaner spectra of the protected peptide. The highly labile trityl (Trt) group often results in significant in-source fragmentation, which can be advantageous for generating fragment ions but may diminish the molecular ion peak.
Experimental Protocols
To provide a practical framework, we outline a general protocol for the LC-MS/MS analysis of a peptide containing a pMZ-protected serine residue.
Sample Preparation
-
Peptide Cleavage and Deprotection: The peptide is cleaved from the solid-phase resin and fully deprotected using a standard cleavage cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours at room temperature. For analysis of the pMZ-protected peptide, a milder cleavage cocktail with a lower concentration of TFA may be employed, followed by immediate analysis to minimize premature deprotection.
-
Sample Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed twice with cold ether. The purified peptide is then dissolved in a solution of 50% acetonitrile/water with 0.1% formic acid for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
MS Method:
-
MS1 Scan: Full scan from m/z 300-2000.
-
MS/MS Scan (Data-Dependent Acquisition): The top 5 most intense precursor ions from the MS1 scan are selected for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Inclusion of Neutral Loss: A specific data-dependent acquisition method can be designed to trigger MS/MS scans on precursor ions that exhibit a neutral loss of 121.06 Da.
-
Visualizing the Workflow and Fragmentation
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Conclusion
The p-methoxybenzyl protecting group offers distinct advantages in peptide synthesis but requires careful consideration during mass spectrometric analysis. Its acid lability can be exploited for specific analytical strategies, such as neutral loss scanning, but can also lead to more complex spectra compared to more stable protecting groups. By understanding the fragmentation behavior of the pMZ group and optimizing analytical methods, researchers can successfully characterize pMZ-containing peptides and ensure the integrity of their synthetic products. This guide provides a foundational understanding to aid in the selection of appropriate analytical strategies for peptides containing the pMZ group, ultimately contributing to more robust and reliable results in research and drug development.
A Comparative Guide to the NMR Characterization of 4-Methoxybenzyl Carbazate Derivatives
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 4-methoxybenzyl carbazate and its derivatives. It is designed for researchers, scientists, and professionals in the field of drug development, offering a comparative analysis of spectroscopic data, detailed experimental protocols, and visual aids to facilitate understanding of structure-property relationships.
Introduction to this compound Derivatives
This compound serves as a versatile scaffold in synthetic organic chemistry, particularly in the formation of hydrazone linkages through condensation with aldehydes and ketones. These derivatives, often Schiff bases, are of significant interest in medicinal chemistry due to their wide range of biological activities. NMR spectroscopy is a cornerstone technique for the structural elucidation and characterization of these compounds, providing detailed information about the chemical environment of individual protons and carbon atoms. This guide will focus on the key ¹H and ¹³C NMR spectral features of this compound and its derivatives, offering a comparative analysis with closely related structures.
NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 4-methoxybenzyl carbamate (a close analog of this compound) and representative Schiff base derivatives of other carbazates and hydrazides. This data serves as a reference for identifying the characteristic signals of the 4-methoxybenzyl moiety and the changes that occur upon derivatization.
Table 1: ¹H NMR Data for 4-Methoxybenzyl Carbamate
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | 3.80 | Singlet | - |
| CH₂ | 5.04 | Singlet | - |
| Ar-H (ortho to OCH₃) | 6.89 | Doublet | 8.8 |
| Ar-H (meta to OCH₃) | 7.30 | Doublet | 8.8 |
| NH₂ | 4.60 (broad) | Singlet | - |
Solvent: CDCl₃
Table 2: Comparative ¹H NMR Data for Schiff Base Derivatives of Hydrazides
| Compound/Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide [1] | |||
| OCH₃ (on 4-methoxybenzoyl) | 3.83 | Singlet | - |
| OCH₃ (on vanillin moiety) | 3.68 | Singlet | - |
| Ar-H (4-methoxybenzoyl) | 7.91 (d), 7.06 (d) | Doublet | 8.5 |
| N=CH | 8.33 | Singlet | - |
| NH | 11.57 | Singlet | - |
| N'-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide [1] | |||
| OCH₃ | 3.84 | Singlet | - |
| Ar-H (4-methoxybenzoyl) | 7.95 (d), 7.09 (d) | Doublet | 9.0 |
| N=CH | 8.62 | Singlet | - |
| NH | 12.02 | Singlet | - |
Solvent: DMSO-d₆
Table 3: Comparative ¹³C NMR Data for Schiff Base Derivatives
| Compound/Carbon | Chemical Shift (δ, ppm) |
| Schiff base of 4-amino-5-mercapto-3-propyl-1,2,4-triazole and 5-nitrofurfuraldehyde | |
| C=N (azomethine) | 161.9 |
| Schiff base of S-methyldithiocarbazate and 4-benzyloxybenzaldehyde | |
| C=N (azomethine) | 155.0 |
| OCH₃ (methoxy group on a phenyl ring) | 55.0 - 56.0 (typical range) |
Note: Data for this compound derivatives is limited in the literature. The data presented for other Schiff bases provides an expected range for the azomethine carbon signal.
Experimental Protocols
This section details the general procedures for the synthesis and NMR characterization of this compound derivatives, adapted from established methods for similar compounds.[1]
3.1. Synthesis of this compound
A detailed, reliable protocol for the synthesis of the parent this compound is a prerequisite for the preparation of its derivatives.
3.2. General Procedure for the Synthesis of N'-Alkylidene/Arylidene-4-methoxybenzyl Carbazate Derivatives (Schiff Bases)
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the corresponding aldehyde or ketone (1 equivalent) to the solution.
-
A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for a period of 2-6 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration, washed with cold solvent, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
3.3. NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated for a high-quality spectrum.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Key parameters include a 45-degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds. Several hundred to several thousand scans are often necessary.
-
Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualization of Key Structural Features and Workflow
The following diagrams, generated using the DOT language, illustrate the general structure of a this compound derivative and the experimental workflow for its synthesis and characterization.
Caption: General structure of an N'-alkylidene-4-methoxybenzyl carbazate.
Caption: Experimental workflow for synthesis and NMR characterization.
This guide provides a foundational understanding of the NMR characterization of this compound derivatives. By comparing the spectral data of related compounds and following the detailed experimental protocols, researchers can confidently synthesize and characterize novel derivatives for various applications.
References
A Comparative Guide to Cleavage Cocktails for p-Methoxybenzyl (pMZ) Deprotection
For researchers and professionals in drug development and peptide synthesis, the efficient and clean removal of protecting groups is a critical step. The p-methoxybenzyl (pMZ or PMB) group is a frequently used protecting group for hydroxyl, carboxyl, and amino functionalities due to its stability and selective removal under acidic conditions. This guide provides an objective comparison of various cleavage cocktails for the deprotection of pMZ groups, supported by established chemical principles and experimental methodologies.
The primary mechanism for pMZ group removal is acidolysis, typically employing trifluoroacetic acid (TFA). The cleavage process generates a resonance-stabilized p-methoxybenzyl carbocation. While this facilitates the deprotection, the reactive carbocation can lead to undesired side reactions with nucleophilic residues in a peptide chain, such as Tryptophan (Trp) and Methionine (Met).[1] To mitigate these side reactions, scavengers are added to the TFA to create a "cleavage cocktail."[1]
Comparative Efficacy of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is contingent on the substrate, particularly the presence of other sensitive amino acid residues. Below is a summary of common cleavage cocktails and their suitability for pMZ deprotection.
| Cleavage Cocktail | Composition (v/v or w/w) | Key Scavengers & Their Function | Recommended Use for pMZ Deprotection | Potential Side Reactions/Considerations |
| TFA / H₂O / TIS | 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS): A highly effective carbocation scavenger.[2] Water: Can act as a proton source and scavenger. | Ideal for simple molecules or peptides lacking sensitive residues like Trp, Met, or Cys. | Can lead to oxidation of Met and alkylation of Trp if present. Not recommended for peptides with multiple sensitive residues. |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol: A carbocation scavenger that is less volatile than thioanisole.[3] TIS: Scavenges carbocations.[3] | A good "odorless" alternative for deprotection of pMZ in peptides containing trityl-protected residues.[3] | Will not prevent the oxidation of methionine residues.[3] |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT | Thioanisole: A soft nucleophile that effectively scavenges carbocations and can help reduce Met oxidation. 1,2-Ethanedithiol (EDT): A reducing agent that helps prevent oxidation of Cys and Met. Phenol: Carbocation scavenger. | A robust and widely used cocktail suitable for pMZ deprotection in complex peptides containing Cys, Met, Trp, and Tyr.[3][4] | Highly malodorous due to the presence of thioanisole and EDT. |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% NH₄I (w/w) | Dimethylsulfide (DMS) & Ammonium Iodide (NH₄I): Work in concert to reduce methionine sulfoxide back to methionine.[3] | Specifically designed to prevent methionine oxidation, making it an excellent choice for pMZ deprotection in Met-containing peptides.[3] | A complex mixture with a strong odor. Extended treatment can lead to cyclization of peptides with Cys(Trt) residues.[3] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (e.g., 90:5:3:2) | Thioanisole & Anisole: Effective carbocation scavengers. EDT: Reduces oxidation. | Particularly suited for peptides containing arginine residues protected with sulfonyl groups and tryptophan.[3] Minimizes reattachment of the peptide to the linker.[3] | Strong odor. |
Experimental Protocols
A generalized protocol for pMZ deprotection from a solid-phase resin is provided below. This can be adapted based on the chosen cleavage cocktail and the scale of the synthesis.
General Protocol for pMZ Deprotection and Cleavage from Resin
Materials:
-
pMZ-protected peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Selected scavengers (e.g., TIS, water, phenol, thioanisole, EDT)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., polypropylene syringe with a frit)
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried pMZ-protected peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to remove residual solvents like DMF and to swell the resin.[1]
-
-
Cleavage Cocktail Preparation:
-
In a separate glass vial, prepare the desired cleavage cocktail. For example, for a TFA/H₂O/TIS cocktail, mix 950 µL of TFA, 25 µL of water, and 25 µL of TIS. Prepare fresh, just before use.[5]
-
-
Cleavage Reaction:
-
Add the prepared cleavage cocktail to the swollen resin (typically 1-2 mL for 100 mg of resin).
-
Seal the reaction vessel and agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the stability of the pMZ linkage and the complexity of the molecule. A trial cleavage on a small amount of resin is recommended to optimize the time.[5]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved and deprotected product into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
In a larger centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether (e.g., 15-20 mL) to precipitate the crude product.[6]
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated product.
-
Carefully decant the ether.
-
Wash the pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Dry the crude product under a stream of nitrogen or in a vacuum desiccator.
-
The crude product can then be purified by techniques such as reverse-phase HPLC.
-
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the chemical mechanism of TFA-mediated pMZ deprotection.
Caption: A typical experimental workflow for the cleavage and deprotection of pMZ-protected molecules from a solid-phase resin.
Caption: The acid-catalyzed mechanism for pMZ deprotection, highlighting the formation and subsequent trapping of the p-methoxybenzyl carbocation by a scavenger.
References
4-Methoxybenzyl Carbazate: A Viable Alternative to Boc-Hydrazine in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical factor in the successful synthesis of complex molecules. While tert-butyl carbazate (Boc-hydrazine) is a widely utilized reagent for the protection of hydrazine moieties and the formation of hydrazones, 4-methoxybenzyl carbazate (Moz-hydrazine) is emerging as a compelling alternative with distinct advantages in specific synthetic contexts. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.
The primary difference between the Boc and Moz protecting groups lies in their cleavage conditions. The Boc group is notoriously labile to strong acids, whereas the Moz group can be removed under milder acidic conditions or, notably, through oxidative cleavage, offering an orthogonal deprotection strategy.[1] This orthogonality is a significant advantage in the synthesis of complex molecules with multiple acid-sensitive functional groups.
Head-to-Head Comparison: Physicochemical and Reactive Properties
A summary of the key properties of this compound and Boc-hydrazine is presented below, highlighting their differences in stability and deprotection conditions.
| Property | This compound (Moz-hydrazine) | tert-Butyl Carbazate (Boc-hydrazine) |
| Molecular Formula | C₉H₁₂N₂O₃[2] | C₅H₁₂N₂O₂ |
| Molecular Weight | 196.21 g/mol [3] | 132.16 g/mol |
| Appearance | White to off-white solid[3] | Colorless to white crystalline solid |
| Melting Point | 75-78 °C[3] | 39-42 °C |
| Stability | Stable under basic and nucleophilic conditions. | Stable under basic, nucleophilic, and reductive (hydrogenolysis) conditions.[4] |
| Primary Deprotection | Mild acidic conditions (e.g., TFA/DCM) or oxidative cleavage (e.g., DDQ, CAN).[5] | Strong acidic conditions (e.g., neat TFA, HCl in dioxane).[6] |
Performance in Key Chemical Transformations: A Data-Driven Analysis
The following tables summarize comparative data for the use of this compound and Boc-hydrazine in common synthetic applications. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, the data presented is a compilation from various sources and should be interpreted as indicative rather than a direct quantitative comparison under identical conditions.
Table 1: N-Protection of Amines
| Reagent | Substrate | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 4-Methoxybenzyl Chloroformate | Benzylamine | Et₃N, DCM, 0 °C to rt | ~95 (for chloroformate synthesis) | Not specified | [7] |
| Di-tert-butyl dicarbonate | Hydrazines | Solvent-free, rt | 85-98 | High | [7] |
Table 2: Hydrazone Formation with Aldehydes and Ketones
| Reagent | Carbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| This compound | (Not specified) | (Not specified) | (Not specified) | |
| tert-Butyl Carbazate | Benzaldehyde | Anhydrous Ethanol, rt | >90 | [5] |
| tert-Butyl Carbazate | Acetophenone | Ethanol, Glacial Acetic Acid (cat.), reflux | 90-94 | [5] |
| tert-Butyl Carbazate | Camphor | Ethanol, Glacial Acetic Acid (cat.), reflux | Moderate | [5] |
Table 3: Deprotection of the Carbamate Group
| Protected Group | Deprotection Reagent | Conditions | Time | Efficacy | Reference |
| Moz- (from PMB ester) | 10% TFA in DCM | Not specified | Not specified | Quantitative | [5] |
| Moz- (from PMB ether) | DDQ | CH₂Cl₂/H₂O, rt | Not specified | High | |
| Boc- | TFA/DCM (25-50%) | rt | 15-30 min | High | [6] |
| Boc- | 4M HCl in Dioxane | rt | 1-2 h | High |
Experimental Protocols
Detailed methodologies for the synthesis of the carbazates and their application in the protection and deprotection of amines are provided below.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process starting from 4-methoxybenzyl alcohol.
Protocol for 4-Methoxybenzyl Chloroformate Synthesis: [7]
-
Dissolve 4-methoxybenzyl alcohol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add triethylamine (2.0 eq) followed by a solution of triphosgene (0.5 eq) in DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield 4-methoxybenzyl chloroformate as a colorless oil (yield ~95%).
General Protocol for Carbazate Formation:
-
Dissolve 4-methoxybenzyl chloroformate (1.0 eq) in a suitable solvent (e.g., THF, DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrazine hydrate (1.1 eq) and a base (e.g., triethylamine, 1.1 eq) in the same solvent.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Perform an aqueous workup to remove excess hydrazine and base.
-
Dry the organic layer and concentrate to obtain the crude this compound, which can be further purified by recrystallization.
Synthesis of Boc-Hydrazine
A common method for the synthesis of Boc-hydrazine involves the reaction of di-tert-butyl dicarbonate with hydrazine hydrate.
Protocol for Boc-Hydrazine Synthesis:
-
To a stirred solution of hydrazine hydrate (1.0 eq) in a suitable solvent (e.g., THF or dioxane) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Boc-hydrazine.
General Protocol for N-Boc Protection of Hydrazines (Solvent-Free)[7]
-
Melt di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) by gentle warming.
-
To the molten Boc₂O, add the hydrazine or amine (1.0 eq) gradually while stirring.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
The product can often be used directly after removing any volatile byproducts under vacuum or can be purified by recrystallization.
General Protocol for Deprotection of Moz-Carbamate (Acidic Conditions)[5]
-
Dissolve the Moz-protected hydrazine in dichloromethane (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-50% v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected hydrazine.
Advantages and Disadvantages
This compound (Moz-hydrazine):
-
Advantages:
-
The Moz group can be cleaved under mild acidic conditions, which is beneficial for substrates with other acid-labile protecting groups.
-
The availability of an orthogonal oxidative deprotection pathway provides greater flexibility in synthetic design.[5]
-
The 4-methoxybenzyl cation formed during cleavage is more stable than the tert-butyl cation, potentially leading to fewer side reactions in some cases.
-
-
Disadvantages:
-
Less commonly used than Boc-hydrazine, meaning fewer established protocols and commercially available derivatives.
-
The synthesis of the starting material, 4-methoxybenzyl chloroformate, involves the use of phosgene or a phosgene equivalent, which requires careful handling.
-
tert-Butyl Carbazate (Boc-hydrazine):
-
Advantages:
-
Widely used and well-established, with a vast body of literature and a wide range of commercially available derivatives.[8]
-
The Boc group is stable to a broad range of reaction conditions, including catalytic hydrogenation and basic conditions.[4]
-
High yields are often achieved in protection reactions.[7]
-
-
Disadvantages:
-
Requires strong acidic conditions for cleavage, which may not be compatible with acid-sensitive functional groups in the substrate.[6]
-
The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine in peptide synthesis.[9]
-
Conclusion
Both this compound and Boc-hydrazine are valuable reagents for the protection of hydrazines and the synthesis of hydrazones. The choice between them should be guided by the specific requirements of the synthetic route.
Boc-hydrazine remains the reagent of choice for routine applications due to its extensive documentation, commercial availability, and high reaction yields. Its stability profile is well-understood, making it a reliable option for many synthetic transformations.
This compound presents a strategic alternative, particularly in the synthesis of complex molecules where mild deprotection conditions are paramount. Its key advantage lies in the orthogonality of its cleavage, allowing for selective deprotection in the presence of other acid-sensitive groups. For researchers working on intricate synthetic pathways, the flexibility offered by the Moz protecting group can be a significant asset, justifying the potential need for in-house preparation of the reagent. As the demand for more sophisticated synthetic strategies grows, this compound is poised to become an increasingly important tool in the chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. orgosolver.com [orgosolver.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Chemoselectivity of 4-Methoxybenzyl Carbazate in Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The 4-methoxybenzyl carbazate (Moz) has emerged as a versatile protecting group for primary and secondary amines, offering a unique chemoselectivity profile that allows for its strategic removal in the presence of other sensitive functionalities. This guide provides an objective comparison of the Moz group's performance against other commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data and detailed protocols to inform the rational design of synthetic routes.
Performance Comparison of Amine Protecting Groups
The choice of an amine protecting group is dictated by its stability towards various reaction conditions and the orthogonality of its cleavage conditions relative to other protecting groups within a complex molecule. The following tables summarize the stability and deprotection conditions of Moz, Boc, Cbz, and Fmoc carbamates, providing a clear framework for their selective application.
Table 1: Stability of Amine Protecting Groups under Common Reaction Conditions
| Protecting Group | Reagent/Condition | Stability | Remarks |
| Moz | Strong Acid (e.g., neat TFA) | Labile | Cleaved under acidic conditions. |
| Oxidizing Agents (e.g., DDQ, CAN) | Labile | Highly susceptible to oxidative cleavage. | |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Generally Stable | Resistant to standard hydrogenolysis conditions. | |
| Strong Base (e.g., piperidine, NaOH) | Generally Stable | Stable to basic conditions used for Fmoc removal. | |
| Boc | Strong Acid (e.g., neat TFA) | Labile | Standard deprotection condition. |
| Oxidizing Agents (e.g., DDQ, CAN) | Stable | Resistant to oxidative cleavage. | |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Stable to hydrogenolysis. | |
| Strong Base (e.g., piperidine, NaOH) | Stable | Stable to basic conditions. | |
| Cbz | Strong Acid (e.g., neat TFA) | Stable | Generally stable to acidic conditions. |
| Oxidizing Agents (e.g., DDQ, CAN) | Stable | Resistant to oxidative cleavage. | |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | Standard deprotection condition. | |
| Strong Base (e.g., piperidine, NaOH) | Stable | Stable to basic conditions. | |
| Fmoc | Strong Acid (e.g., neat TFA) | Stable | Stable to acidic conditions. |
| Oxidizing Agents (e.g., DDQ, CAN) | Stable | Resistant to oxidative cleavage. | |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | Can be cleaved under prolonged hydrogenolysis. | |
| Strong Base (e.g., piperidine) | Labile | Standard deprotection condition. |
Table 2: Orthogonal Deprotection of Amine Protecting Groups
| Protecting Group to be Cleaved | Reagents | Conditions | Stable Protecting Groups | Typical Yield (%) |
| Moz | DDQ, CH₂Cl₂/H₂O | Room Temperature | Boc, Cbz, Fmoc, Benzyl ethers, Silyl ethers | 85-95 |
| TFA, CH₂Cl₂ | 0 °C to Room Temperature | Cbz, Fmoc | 90-98 | |
| Boc | TFA, CH₂Cl₂ | 0 °C to Room Temperature | Moz, Cbz, Fmoc | >95 |
| 4M HCl in Dioxane | Room Temperature | Moz, Cbz, Fmoc | >95 | |
| Cbz | H₂, 10% Pd/C, MeOH | Room Temperature, 1 atm | Moz, Boc | >95 |
| Fmoc | 20% Piperidine in DMF | Room Temperature | Moz, Boc, Cbz | >95 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following protocols provide step-by-step guidance for the protection of a primary amine with this compound and its selective deprotection.
Protocol 1: Protection of a Primary Amine with 4-Methoxybenzyl Chloroformate
Materials:
-
Primary amine (1.0 equiv)
-
4-Methoxybenzyl chloroformate (1.1 equiv)
-
Sodium bicarbonate (2.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-methoxybenzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 4-methoxybenzyl carbamate, which can be further purified by column chromatography on silica gel.
Protocol 2: Chemoselective Deprotection of this compound (Moz) using DDQ
Materials:
-
Moz-protected amine (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (5% v/v)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane for extraction
-
Brine
Procedure:
-
Dissolve the Moz-protected amine in a mixture of CH₂Cl₂ and water (18:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the color dissipates.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to afford the deprotected amine.
Protocol 3: Chemoselective Deprotection of this compound (Moz) using TFA
Materials:
-
Moz-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Moz-protected amine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (typically 20-50% v/v in CH₂Cl₂) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.
-
Purify the crude product by column chromatography if necessary.
Visualizing Orthogonal Deprotection Strategies
The strategic application of orthogonal protecting groups is a cornerstone of modern synthetic chemistry, enabling the selective unmasking and functionalization of different parts of a complex molecule. The following diagrams, generated using Graphviz, illustrate the logical workflow for the selective deprotection of Moz, Boc, Cbz, and Fmoc groups.
Caption: Decision workflow for selective amine deprotection.
Caption: Orthogonal deprotection of Moz and Boc groups.
Safety Operating Guide
Proper Disposal of 4-Methoxybenzyl Carbazate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Methoxybenzyl carbazate is critical for maintaining a secure research environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical.
Essential Safety and Physical Data
Proper handling and disposal begin with a clear understanding of the substance's properties and hazards. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 18912-37-3 | [1] |
| Molecular Formula | C9H12N2O3 | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 75-78 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [2][3][4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, stringent adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.[2][3]
-
Face Protection: A face shield may be necessary for larger quantities or when there is a risk of splashing.[2][3]
-
Respiratory Protection: Use only in a well-ventilated area.[2][3] If dust or aerosols are generated, a NIOSH-approved respirator is required.
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Experimental Protocol for Waste Collection and Disposal:
-
Containerization:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area if necessary.
-
Wear the appropriate PPE.
-
Contain the spill and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into the designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated institutional protocol.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Methoxybenzyl Carbazate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Methoxybenzyl carbazate.
This document provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risk and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid crystalline substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended when there is a splash hazard[4]. | Protects against splashes, dust, and vapors that could cause serious eye irritation or damage[4]. |
| Skin Protection | Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Inspect gloves before each use. Lab Coat: A standard laboratory coat. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat[4]. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier to prevent direct contact[4]. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge[4]. | Inhalation of dust or vapors may cause respiratory irritation[1][2][3]. Engineering controls like fume hoods are the primary method of exposure control[4]. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Experimental Protocol for Handling
The following protocol provides a detailed, step-by-step guide for the safe handling of this compound during a typical laboratory procedure.
Materials:
-
This compound
-
Appropriate solvents and reagents
-
Chemical-resistant spatula
-
Weighing paper or boat
-
Glassware
-
Fume hood
-
Calibrated balance
-
Decontamination solution (e.g., 70% ethanol)
-
Hazardous waste containers
Procedure:
-
Pre-Experiment Preparation:
-
Donning Personal Protective Equipment (PPE):
-
Put on a lab coat.
-
Wear chemical safety goggles and, if necessary, a face shield.
-
Don the appropriate chemical-resistant gloves (e.g., nitrile).
-
-
Weighing and Dispensing:
-
Perform all weighing and dispensing operations within a fume hood to minimize inhalation exposure.
-
Use a chemical-resistant spatula to transfer the solid this compound to a weighing paper or boat.
-
Carefully transfer the weighed substance to the reaction vessel.
-
Immediately clean any spills on the balance or surrounding area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Running the Reaction:
-
Conduct the entire experiment within the fume hood.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust.
-
-
Post-Experiment Cleanup:
-
Decontaminate all glassware and equipment that came into contact with this compound. The first rinse should be collected as hazardous waste[5].
-
Wipe down the work surfaces within the fume hood with a suitable decontamination solution.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of contents and container to an approved waste disposal plant[1][2][3]. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (e.g., weighing paper, pipette tips) | Place in a designated, labeled hazardous waste container. The container should be kept closed except when adding waste[5]. |
| Contaminated Solvents and Solutions | Collect in a labeled, sealed, and chemical-resistant container. Do not mix with incompatible wastes[5]. |
| Empty Chemical Containers | Thoroughly empty all contents. The first rinse must be collected and disposed of as hazardous waste[5]. After thorough rinsing and air-drying, deface the label and dispose of according to institutional guidelines[6]. |
| Contaminated PPE (gloves, disposable lab coats) | Remove gloves and other disposable PPE without touching the outside. Dispose of in a designated hazardous waste container[4]. Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[4]. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention[1].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor[1].
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[1].
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
